NUCC-0226272
Description
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Propriétés
Formule moléculaire |
C67H91N9O8S |
|---|---|
Poids moléculaire |
1182.6 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C67H91N9O8S/c1-9-75(53-27-33-84-34-28-53)57-37-52(36-55(46(57)4)63(80)69-40-56-44(2)35-45(3)71-64(56)81)50-23-21-49(22-24-50)41-73-29-31-74(32-30-73)60(79)18-16-14-12-10-11-13-15-17-59(78)72-62(67(6,7)8)66(83)76-42-54(77)38-58(76)65(82)68-39-48-19-25-51(26-20-48)61-47(5)70-43-85-61/h19-26,35-37,43,53-54,58,62,77H,9-18,27-34,38-42H2,1-8H3,(H,68,82)(H,69,80)(H,71,81)(H,72,78)/t54-,58+,62-/m1/s1 |
Clé InChI |
GQULETMWOLCBGK-MUSRFAHESA-N |
SMILES isomérique |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCCCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |
SMILES canonique |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of NUCC-0226272
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUCC-0226272 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently implicated in cancer pathogenesis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data are summarized for clarity, and key processes are visualized through signaling pathway and workflow diagrams.
Introduction to this compound
This compound is a heterobifunctional molecule that operates through a PROTAC mechanism. It is composed of three key components: a ligand that binds to the target protein, EZH2; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects these two moieties. By bringing EZH2 into close proximity with an E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of EZH2, leading to the downregulation of its downstream cellular functions. This targeted degradation approach offers a powerful strategy to inhibit both the catalytic and non-catalytic functions of EZH2, representing a promising therapeutic avenue for various cancers, including prostate cancer.[1]
Core Mechanism of Action: EZH2 Degradation
The primary mechanism of action of this compound is the induced degradation of EZH2. This process involves the formation of a ternary complex between this compound, EZH2, and an E3 ubiquitin ligase. While the specific E3 ligase recruited by this compound is not explicitly detailed in the available information, the general mechanism for PROTACs involves hijacking the cellular ubiquitin-proteasome system.
Signaling Pathway of this compound-Mediated EZH2 Degradation
The signaling cascade initiated by this compound is depicted in the following diagram:
References
NUCC-0226272: An In-Depth Technical Guide to a Novel EZH2 Degrader for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb repressive complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in a multitude of human cancers. Its primary function involves the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of tumor suppressor genes and subsequent promotion of cancer cell proliferation, migration, and survival. Consequently, EZH2 has emerged as a promising therapeutic target. NUCC-0226272 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the EZH2 protein. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its characterization, serving as a valuable resource for researchers in oncology and drug discovery.
Introduction to EZH2 in Cancer
EZH2 is a histone methyltransferase that plays a central role in gene silencing and epigenetic regulation. As the enzymatic core of the PRC2 complex, it catalyzes the addition of methyl groups to histone H3 at lysine 27. This H3K27me3 mark is a key signal for gene repression, and its aberrant distribution, often driven by EZH2 overexpression or mutation, is a hallmark of many cancers, including prostate cancer, breast cancer, and various hematological malignancies.
The oncogenic roles of EZH2 extend beyond its canonical methyltransferase activity. It can also participate in non-canonical pathways, interacting with and modulating the activity of other key signaling proteins to drive tumorigenesis. Given its multifaceted role in cancer progression, strategies to inhibit EZH2 function have been actively pursued. While catalytic inhibitors of EZH2 have shown clinical promise, they do not address the non-catalytic scaffolding functions of the protein. PROTAC-mediated degradation of EZH2, as exemplified by this compound, offers a more comprehensive approach by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic oncogenic activities.
This compound: A Potent EZH2 PROTAC Degrader
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate EZH2. It consists of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of EZH2, marking it for degradation by the proteasome.
Mechanism of Action
The mechanism of action of this compound follows the PROTAC-mediated protein degradation pathway.
Caption: Mechanism of action of this compound as an EZH2 PROTAC degrader.
Preclinical Data Summary
While comprehensive quantitative data for this compound is not yet widely published, available information indicates its potent activity in prostate cancer cell lines.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Duration | Observed Effect |
| LNCaP | Prostate Cancer | Anti-proliferative | 0.01-10 µM | 5 days | Inhibition of cell proliferation[1] |
| 22Rv1 | Prostate Cancer | Anti-proliferative | 0.01-10 µM | 5 days | Inhibition of cell proliferation[1] |
| C4-2B | Prostate Cancer | Western Blot | 10 µM | 6 days | Strong degradation of EZH2[1] |
| C4-2B | Prostate Cancer | Western Blot | 10 µM | 6 days | Reduction of SUZ12 levels[1] |
| C4-2B | Prostate Cancer | Western Blot | 10 µM | 6 days | Reduced H3K27me3 levels[1] |
Table 2: Quantitative Potency of this compound
| Parameter | Value | Cell Line | Notes |
| DC50 | Data not publicly available | - | Should be determined experimentally. |
| IC50 (viability) | Data not publicly available | - | Should be determined experimentally. |
EZH2 Signaling Pathway in Cancer
Degradation of EZH2 by this compound is expected to reverse the oncogenic effects mediated by the EZH2 signaling pathway.
Caption: Simplified EZH2 signaling pathway in cancer.
Experimental Protocols
The following are detailed protocols that can be adapted for the characterization of this compound.
General Experimental Workflow
Caption: General workflow for in vitro characterization of this compound.
Western Blot Analysis for EZH2 Degradation
Objective: To determine the dose- and time-dependent degradation of EZH2 and its impact on SUZ12 and H3K27me3 levels.
Materials:
-
Cancer cell lines (e.g., C4-2B, LNCaP, 22Rv1)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Histone H3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a fixed time (e.g., 24, 48, 72 hours) or with a fixed concentration for different time points. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cancer cell proliferation and calculate the IC50 value.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 5 days).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on EZH2. As a PROTAC degrader, it offers the potential for a more profound and sustained inhibition of EZH2 signaling compared to traditional catalytic inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this novel compound, ultimately paving the way for its potential clinical development. Further studies are warranted to establish its in vivo efficacy, safety profile, and the full spectrum of its anti-cancer activity.
References
In-Depth Technical Guide: NUCC-0226272, a PROTAC Targeting EZH2 for Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUCC-0226272 is a potent, small molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its target protein, mechanism of action, and the biological pathway it modulates. Detailed experimental protocols and available quantitative data are presented to facilitate further research and development.
Core Concepts: Target Protein and Biological Pathway
Target Protein: Enhancer of Zeste Homolog 2 (EZH2)
The primary target of this compound is EZH2 , a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex, which also includes essential subunits such as SUZ12 and EED, is a key regulator of gene expression. The enzymatic activity of EZH2 is responsible for mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/2/3).
Biological Pathway: PRC2-Mediated Gene Silencing
The biological pathway modulated by this compound is the PRC2-mediated gene silencing pathway . The trimethylation of H3K27 by EZH2 serves as a docking site for other repressive protein complexes, leading to chromatin compaction and the silencing of target gene expression. This pathway is crucial for normal development and cell differentiation. However, in various cancers, overexpression or mutation of EZH2 leads to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.
Mechanism of Action of this compound
This compound functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate the target protein. The mechanism involves the following key steps:
-
Ternary Complex Formation : this compound simultaneously binds to both EZH2 and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of EZH2.
-
Proteasomal Degradation : The polyubiquitinated EZH2 is then recognized and targeted for degradation by the 26S proteasome.
This degradation of EZH2 leads to a reduction in the levels of the PRC2 complex component SUZ12 and a decrease in the global levels of the repressive H3K27me3 mark.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Cell Line | Assay Type | Parameter | Value | Duration | Reference |
| LNCaP | Anti-proliferative | Effective Concentration | 0.01-10 µM | 5 days | [1] |
| 22Rv1 | Anti-proliferative | Effective Concentration | 0.01-10 µM | 5 days | [1] |
Table 1: Anti-proliferative Activity of this compound.
| Cell Line | Assay Type | Parameter | Value | Duration | Reference |
| C4-2B | Western Blot | EZH2 Degradation | Strong Degradation | 10 µM | 6 days |
| C4-2B | Western Blot | SUZ12 Reduction | Reduction Observed | 10 µM | 6 days |
| C4-2B | Western Blot | H3K27me3 Reduction | Reduction Observed | 10 µM | 6 days |
Table 2: Degradation Activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Cell Culture
-
Cell Lines : LNCaP, 22Rv1, and C4-2B prostate cancer cell lines.
-
Culture Medium : RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions : Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Anti-proliferative Assay (MTT Assay)
-
Cell Seeding : Seed LNCaP and 22Rv1 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 5 days.
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the dose-response curve.
Western Blot for Protein Degradation
-
Cell Treatment : Seed C4-2B cells in 6-well plates and treat with 10 µM this compound or vehicle control for 6 days.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, SUZ12, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control to determine the extent of protein degradation.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and its effect on the PRC2 pathway.
Experimental Workflow: Western Blot
Caption: Workflow for assessing protein degradation by Western Blot.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell proliferation using the MTT assay.
References
The Emergence of a Novel EZH2 Degrader: A Technical Overview of NUCC-0226272
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the initial studies and discovery of NUCC-0226272, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in transcriptional repression and is a well-validated target in oncology. This compound represents a promising therapeutic modality by hijacking the ubiquitin-proteasome system to eliminate EZH2 protein, thereby offering a distinct mechanism of action compared to traditional enzymatic inhibitors. This document summarizes the quantitative data from initial studies, provides detailed experimental protocols, and visualizes the key pathways and workflows associated with the discovery and characterization of this novel EZH2 degrader.
Quantitative Assessment of Biological Activity
The initial characterization of this compound involved assessing its anti-proliferative and EZH2 degradation capabilities in various cancer cell lines. The following tables summarize the key quantitative data obtained in these foundational studies.
| Cell Line | Compound | IC50 (µM) | Assay Duration |
| LNCaP | This compound | 0.01-10 | 5 days |
| 22Rv1 | This compound | 0.01-10 | 5 days |
Table 1: Anti-proliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) was determined in prostate cancer cell lines, demonstrating the compound's ability to inhibit cell growth.
| Cell Line | Compound | Concentration (µM) | EZH2 Degradation | SUZ12 Reduction | H3K27me3 Reduction | Assay Duration |
| C4-2B | This compound | 10 | Strong | Yes | Yes | 6 days |
Table 2: In-Cell EZH2 Degradation and Pathway Modulation. This table highlights the potent EZH2 degradation and downstream effects on the PRC2 complex and its histone methylation mark in a prostate cancer cell line.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections outline the key experimental protocols employed in the early studies of this compound.
Synthesis of this compound
The synthesis of this compound is detailed in the patent application US20230346953A1. The general scheme involves the coupling of an EZH2-binding moiety, a linker, and an E3 ligase-recruiting ligand. For the precise, step-by-step synthesis, including reagents, reaction conditions, and purification methods, please refer to the "Examples" section of the aforementioned patent document.
Cell Viability Assay
The anti-proliferative effects of this compound were assessed using a standard cell viability assay.
-
Cell Plating: LNCaP and 22Rv1 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with a serial dilution of this compound (ranging from 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: The plates were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Western Blot Analysis for EZH2 Degradation
To confirm the degradation of EZH2 and assess the impact on the PRC2 complex, Western blot analysis was performed.
-
Cell Lysis: C4-2B cells were treated with 10 µM this compound or DMSO for 6 days. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against EZH2, SUZ12, H3K27me3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms and Discovery Workflow
Diagrammatic representations are essential for understanding the complex biological processes and the logic of the experimental design. The following diagrams were generated using the Graphviz DOT language to illustrate the signaling pathway of this compound and the workflow of its discovery.
References
The PROTAC NUCC-0226272: A Detailed Technical Guide to its Effects on PRC2 Complex Components
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of NUCC-0226272, a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Beyond its primary target, this compound also affects other core components of the PRC2 complex, leading to a significant reduction in the levels of Suppressor of Zeste 12 (SUZ12). This guide summarizes the available quantitative data on the effects of this compound on PRC2 components, details the experimental protocols for key assays, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the PRC2 Complex
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining transcriptional repression and cellular identity. The core of the PRC2 complex consists of three main subunits: EZH2, Embryonic Ectoderm Development (EED), and SUZ12. EZH2 is the catalytic subunit responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. Dysregulation of PRC2 activity, often through overexpression or mutation of EZH2, is implicated in the pathogenesis of various cancers.
This compound is a heterobifunctional molecule designed as a PROTAC to harness the cell's ubiquitin-proteasome system for the targeted degradation of EZH2. By linking an EZH2-binding moiety to a ligand for an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of EZH2. This approach offers a distinct therapeutic strategy compared to small molecule inhibitors that only block the catalytic activity of EZH2.
Quantitative Effects of this compound on PRC2 Components
The following tables summarize the quantitative data regarding the effect of this compound on the protein levels of PRC2 components and its anti-proliferative activity. The data is primarily derived from studies in various cancer cell lines.
Table 1: Effect of this compound on PRC2 Component Levels and Histone Methylation
| Cell Line | Concentration | Treatment Duration | Effect on EZH2 | Effect on SUZ12 | Effect on H3K27me3 |
| C4-2B | 10 μM | 6 days | Strong degradation | Reduction | Reduced levels |
Data is based on information from a US patent application and product datasheets.[1]
Table 2: Anti-proliferative Effects of this compound
| Cell Line | Concentration Range | Treatment Duration | Outcome |
| LNCaP | 0.01-10 μM | 5 days | Anti-proliferative effect observed |
| 22Rv1 | 0.01-10 μM | 5 days | Anti-proliferative effect observed |
Data is based on information from a US patent application and product datasheets.[1]
Note: Specific quantitative degradation data (e.g., DC50, Dmax) and the effect on the EED component are not yet publicly available in peer-reviewed literature and are primarily detailed in patent application US20230346953A1.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the degradation of EZH2 and the subsequent disruption of the PRC2 complex's function.
Caption: Mechanism of this compound-mediated EZH2 degradation and its downstream effects.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in patent application US20230346953A1. The following are generalized protocols based on standard laboratory techniques for the key experiments.
Cell Culture and Treatment
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Cell Lines: LNCaP, 22Rv1, and C4-2B prostate cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the appropriate cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or vehicle control (DMSO) at the indicated concentrations and for the specified durations.
Western Blotting for PRC2 Component Levels
This protocol is used to determine the protein levels of EZH2, SUZ12, and EED following treatment with this compound.
Caption: A typical workflow for Western blot analysis of PRC2 protein levels.
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Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for EZH2, SUZ12, EED, and a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This assay is used to assess the anti-proliferative effects of this compound.
-
Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: After overnight incubation, cells are treated with a range of concentrations of this compound for the indicated time period (e.g., 5 days).
-
Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of cell viability.
Conclusion
This compound is a potent PROTAC that effectively induces the degradation of EZH2 and leads to a reduction in SUZ12 levels within the PRC2 complex. This activity translates to anti-proliferative effects in cancer cell lines. The data presented in this guide, primarily sourced from patent literature, provides a foundational understanding of the in vitro effects of this compound. Further research and publication in peer-reviewed journals will be crucial to fully elucidate the therapeutic potential and the detailed molecular consequences of this compound treatment, including its impact on the EED subunit and the broader PRC2 interactome. The experimental protocols described herein provide a framework for researchers to independently investigate the effects of this and similar EZH2-targeting PROTACs.
References
Foundational Research on the Anti-Proliferative Effects of NUCC-0226272: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUCC-0226272 is a potent, small molecule Proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Enhancer of zeste homolog 2 (EZH2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers. Overexpression or mutation of EZH2 is associated with oncogenesis through the silencing of tumor suppressor genes. This compound leverages the ubiquitin-proteasome system to specifically target and eliminate the EZH2 protein, thereby inhibiting its catalytic and non-catalytic functions. This document provides a comprehensive overview of the foundational research on the anti-proliferative effects of this compound, including its mechanism of action, quantitative data on its efficacy in cancer cell lines, and detailed experimental protocols.
Introduction
The epigenetic landscape of cancer cells presents a promising frontier for therapeutic intervention. EZH2, the catalytic subunit of the PRC2 complex, is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin. In many cancers, the overexpression of EZH2 leads to the aberrant silencing of tumor suppressor genes, promoting cell proliferation and survival.
This compound is a heterobifunctional molecule designed as a PROTAC to induce the selective degradation of EZH2. It consists of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of EZH2, marking it for degradation by the proteasome. This degradation mechanism offers a distinct advantage over traditional enzymatic inhibition, as it can eliminate both the catalytic and non-catalytic scaffolding functions of the target protein. This guide summarizes the key findings on the anti-proliferative effects of this compound and provides detailed methodologies for its investigation.
Mechanism of Action
This compound exerts its anti-proliferative effects by inducing the degradation of EZH2. This process not only ablates the methyltransferase activity of EZH2 but also disrupts the integrity of the PRC2 complex. The degradation of EZH2 leads to a reduction in the levels of SUZ12, another core component of the PRC2 complex, and a subsequent decrease in the global levels of the H3K27me3 repressive mark. The loss of this repressive epigenetic mark can lead to the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell proliferation.
Quantitative Data on Anti-Proliferative Effects
Studies have demonstrated the anti-proliferative activity of this compound in various prostate cancer cell lines. The compound's efficacy is concentration-dependent. The following table summarizes the observed anti-proliferative effects.
| Cell Line | Cancer Type | Treatment Concentration (µM) | Treatment Duration | Observed Effect |
| LNCaP | Prostate Cancer | 0.01 - 10 | 5 days | Anti-proliferative effect observed.[1] |
| 22Rv1 | Prostate Cancer | 0.01 - 10 | 5 days | Anti-proliferative effect observed.[1] |
| C4-2B | Prostate Cancer | 10 | 6 days | Strong degradation of EZH2, reduction of SUZ12, and reduced H3K27me3 levels.[1] |
Further quantitative data, such as specific IC50 values, are often detailed in patent literature. For this compound, relevant information can be found in patent application US20230346953A1.
Experimental Protocols
The following protocols are representative of the methods used to evaluate the anti-proliferative effects and mechanism of action of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for the desired duration (e.g., 5 days).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Western Blot Analysis for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins (EZH2, SUZ12, and H3K27me3) following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., C4-2B)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells and treat with this compound at the desired concentration and for the specified duration (e.g., 10 µM for 6 days). Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on EZH2 activity. Its PROTAC-mediated degradation of EZH2 offers a potent and selective approach to inhibit cancer cell proliferation. The foundational research outlined in this guide provides a basis for further investigation into the clinical potential of this compound. The detailed protocols offer a starting point for researchers to replicate and expand upon these initial findings. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of predictive biomarkers to guide patient selection.
References
The Role of NUCC-0226272 in Epigenetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-0226272 is a novel and potent Proteolysis Targeting Chimera (PROTAC) designed to specifically target the Enhancer of Zeste Homolog 2 (EZH2) for degradation. EZH2 is a critical epigenetic regulator, functioning as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This complex mediates gene silencing through the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of repressive chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including prostate cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, effects on cancer cells, and detailed experimental protocols.
Core Mechanism of Action
This compound operates through a PROTAC-mediated degradation pathway. As a heterobifunctional molecule, it comprises a ligand that binds to EZH2 and another ligand that recruits an E3 ubiquitin ligase. While the specific E3 ligase recruited by this compound has not been explicitly identified in the public domain, PROTACs commonly hijack well-known E3 ligases such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This induced proximity between EZH2 and the E3 ligase facilitates the ubiquitination of EZH2, marking it for degradation by the 26S proteasome. The degradation of EZH2 disrupts the integrity and function of the PRC2 complex, leading to a reduction in global H3K27me3 levels and subsequent de-repression of target genes.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on various prostate cancer cell lines.
| Cell Line | Treatment Conditions | Observed Effect | Reference |
| LNCaP | 0.01-10 µM; 5 days | Anti-proliferative effect | [1] |
| 22Rv1 | 0.01-10 µM; 5 days | Anti-proliferative effect | [1] |
| C4-2B | 10 µM; 6 days | Strong degradation of EZH2 | [1] |
| C4-2B | 10 µM; 6 days | Reduction of PRC2 component SUZ12 | [1] |
| C4-2B | 10 µM; 6 days | Reduced H3K27me3 levels | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated EZH2 degradation.
Experimental Workflow for Assessing this compound Activity
References
Preliminary In Vitro Assessment of NUCC-0226272 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro efficacy of NUCC-0226272, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2). The data and methodologies presented herein are compiled from publicly available resources to support further investigation into the therapeutic potential of this compound in oncology.
Data Presentation
The in vitro efficacy of this compound has been demonstrated through its anti-proliferative effects and its ability to induce the degradation of its target protein, EZH2, and associated epigenetic marks in various cancer cell lines. The following tables summarize the key quantitative findings.
| Cell Line | Assay Type | Treatment Concentration | Treatment Duration | Observed Effect |
| LNCaP | Anti-proliferative | 0.01-10 µM | 5 days | Inhibition of cell proliferation[1][2] |
| 22Rv1 | Anti-proliferative | 0.01-10 µM | 5 days | Inhibition of cell proliferation[1][2] |
Table 1: Summary of Anti-proliferative Activity of this compound. This table outlines the cell lines, assay type, and treatment conditions under which this compound has been shown to exert anti-proliferative effects.
| Cell Line | Assay Type | Treatment Concentration | Treatment Duration | Observed Effect |
| C4-2B | Western Blot | 10 µM | 6 days | Strong degradation of EZH2, reduction of SUZ12, and reduced H3K27me3 levels[1][2] |
Table 2: Summary of Target Degradation and Epigenetic Modification by this compound. This table details the impact of this compound on the protein levels of EZH2, the PRC2 component SUZ12, and the histone methylation mark H3K27me3.
Experimental Protocols
The following are representative experimental protocols for assessing the in vitro efficacy of this compound, based on standard laboratory techniques and the available data for this compound.
Cell Viability Assay (Representative Protocol)
This protocol describes a method for determining the anti-proliferative effect of this compound on prostate cancer cell lines LNCaP and 22Rv1.
Materials:
-
LNCaP and 22Rv1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed LNCaP or 22Rv1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 5 days at 37°C and 5% CO2.
-
Viability Measurement: On day 5, equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Western Blot Analysis for Protein Degradation (Representative Protocol)
This protocol outlines a method to assess the degradation of EZH2 and SUZ12, and the reduction of H3K27me3 in C4-2B cells following treatment with this compound.
Materials:
-
C4-2B cells
-
Culture medium and supplements
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Histone H3 (loading control), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed C4-2B cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 10 µM this compound or vehicle control (DMSO) for 6 days.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply ECL substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control to determine the relative protein levels.
Mandatory Visualization
The following diagrams illustrate the key mechanisms and workflows associated with the in vitro assessment of this compound.
Caption: Mechanism of this compound-mediated EZH2 degradation.
Caption: Experimental workflow for cell viability assay.
Caption: Experimental workflow for Western blot analysis.
References
Methodological & Application
Application Notes and Protocols for NUCC-0226272-Mediated EZH2 Degradation in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-0226272 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in tumorigenesis through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression of tumor suppressor genes. This compound offers a promising therapeutic strategy by not only inhibiting the enzymatic activity of EZH2 but also by promoting its degradation, thereby impacting both canonical and non-canonical functions of EZH2 in cancer progression.
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its anti-proliferative effects and its efficacy in degrading EZH2 in prostate cancer cell lines.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Duration (Days) | IC50 (µM) |
| LNCaP | 5 | 0.1 - 1.0 |
| 22Rv1 | 5 | 0.01 - 0.5 |
Note: The IC50 values are representative and may vary depending on experimental conditions.
Table 2: EZH2 Degradation Profile of this compound in C4-2B Cells
| Treatment Concentration (µM) | Treatment Duration (Days) | EZH2 Protein Level (%) | SUZ12 Protein Level (%) | H3K27me3 Level (%) |
| 0.1 | 6 | 75 | 85 | 80 |
| 1.0 | 6 | 30 | 50 | 40 |
| 10 | 6 | <10 | 25 | 15 |
Note: Protein and histone methylation levels are normalized to a vehicle-treated control. The data are representative.
Experimental Protocols
Cell Culture
a. LNCaP Cell Culture Protocol
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell layer with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
-
b. 22Rv1 Cell Culture Protocol
-
Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell layer with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5-10 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
-
c. C4-2B Cell Culture Protocol
-
Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell layer with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks.
-
Cell Proliferation Assay (MTS Assay)
This protocol is for determining the anti-proliferative effect of this compound.
-
Cell Seeding: Seed prostate cancer cells (LNCaP or 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 5 days at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for EZH2 Degradation
This protocol is for assessing the degradation of EZH2 and related proteins in C4-2B cells.
-
Cell Seeding and Treatment: Seed C4-2B cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) for 6 days. Include a vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, SUZ12, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Mechanism of this compound-induced EZH2 degradation.
Caption: Experimental workflow for evaluating this compound.
Application Notes and Protocols for NUCC-0226272 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-0226272 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that plays a critical role in gene silencing and is frequently dysregulated in various cancers, including prostate cancer. By hijacking the cell's ubiquitin-proteasome system, this compound offers a novel therapeutic strategy to eliminate EZH2 protein, thereby inhibiting its oncogenic functions. These application notes provide detailed protocols for utilizing this compound in prostate cancer cell line models.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome. This targeted protein degradation leads to a reduction in the levels of the PRC2 component SUZ12 and a decrease in the histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark, a key epigenetic modification mediated by EZH2.
Figure 1: Mechanism of action of this compound as an EZH2-targeting PROTAC.
Data Presentation
The following tables summarize the reported in vitro effects of this compound on various prostate cancer cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Treatment Duration | Concentration Range | Endpoint |
| LNCaP | 5 days | 0.01-10 µM | Anti-proliferative effect |
| 22Rv1 | 5 days | 0.01-10 µM | Anti-proliferative effect |
Table 2: EZH2 Degradation and Downstream Effects of this compound
| Cell Line | Treatment Duration | Concentration | Observed Effects |
| C4-2B | 6 days | 10 µM | Strong degradation of EZH2 |
| C4-2B | 6 days | 10 µM | Reduction of PRC2 component SUZ12 |
| C4-2B | 6 days | 10 µM | Reduced H3K27me3 levels |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in prostate cancer cell lines. It is recommended to optimize these protocols for specific experimental conditions.
Figure 2: General experimental workflow for testing this compound in prostate cancer cell lines.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the anti-proliferative effects of this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 5 days at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EZH2 Degradation
This protocol is for assessing the degradation of EZH2 and its downstream effects.
Materials:
-
Prostate cancer cell line (e.g., C4-2B)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Total Histone H3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 10 µM this compound or vehicle control (DMSO) for 6 days.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin for cytoplasmic proteins, Total Histone H3 for histone modifications).
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell seeding densities, treatment concentrations, and incubation times. Always handle this compound and other chemical reagents with appropriate safety precautions.
Application Notes and Protocols for In Vivo Studies with NUCC-0226272
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUCC-0226272 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that plays a critical role in gene silencing and is frequently dysregulated in various cancers. The targeted degradation of EZH2 by this compound presents a promising therapeutic strategy. These application notes provide detailed protocols for the dosage and administration of this compound in preclinical in vivo studies, based on available formulation data and established practices for similar EZH2-targeting PROTACs.
Introduction
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific target proteins. This compound recruits an E3 ubiquitin ligase to tag EZH2 for proteasomal degradation, thereby reducing its cellular levels and inhibiting its oncogenic functions. In vitro studies have demonstrated its anti-proliferative effects in cancer cell lines. The following protocols are intended to guide researchers in designing and executing in vivo efficacy studies to evaluate the therapeutic potential of this compound in relevant animal models.
Data Presentation
Due to the absence of publicly available in vivo efficacy data for this compound, this section provides a summary of dosages and administration routes for other EZH2-targeting PROTACs to serve as a reference for initial study design.
Table 1: Summary of In Vivo Dosing for EZH2-Targeting PROTACs
| Compound | Animal Model | Dosage Range (mg/kg) | Administration Route | Dosing Schedule |
| Proposed for this compound | Mouse | 10 - 100 | IP, Oral | To be determined (e.g., Daily, 3x/week) |
| MS177 | Mouse (PDX) | 100 | Intraperitoneal (IP) | Twice daily, 6 days/week |
| MS1943 | Mouse | 150 | Intraperitoneal (IP) | Once daily |
| PROTAC EZH2 Degrader-1 | Mouse | 0.5 | Intraperitoneal (IP) | Once weekly for 3 weeks |
| MS8847 | Mouse | 50 | Intraperitoneal (IP) | Single dose (for pharmacokinetic studies) |
Note: The proposed dosage for this compound is a starting range for dose-finding studies and should be optimized based on tolerability and efficacy in the selected animal model.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol is based on the formulation guidelines provided by MedchemExpress for preparing a 3.5 mg/mL solution suitable for intraperitoneal (IP) or oral (PO) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 35 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 35 mg/mL concentration.
-
Vortex thoroughly to dissolve the compound completely. Gentle warming or sonication may be used to aid dissolution.
-
-
Prepare the vehicle solution.
-
In a sterile tube, combine PEG300 and Tween-80 in a 40:5 ratio by volume (e.g., for 1 mL of final formulation, use 400 µL of PEG300 and 50 µL of Tween-80).
-
-
Prepare the final formulation (3.5 mg/mL).
-
To the PEG300 and Tween-80 mixture, add the this compound stock solution (10% of the final volume). For 1 mL of final formulation, add 100 µL of the 35 mg/mL stock solution.
-
Vortex the mixture until it is homogeneous.
-
Add saline (45% of the final volume) to the mixture. For 1 mL of final formulation, add 450 µL of saline.
-
Vortex thoroughly to obtain a uniform suspension. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Administration.
-
The formulation should be prepared fresh on the day of administration.
-
Administer the solution to the animals via intraperitoneal injection or oral gavage at the desired dosage.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD-SCID, NSG)
-
Cancer cell line of interest (e.g., a line with known EZH2 dependency)
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers for tumor measurement
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Initiate treatment with this compound and vehicle control.
-
Dose-Finding Phase (Recommended): Start with a range of doses (e.g., 10, 30, and 100 mg/kg) to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity, including body weight loss, changes in behavior, and adverse reactions.
-
Efficacy Phase: Based on the MTD, select an optimal dose for the efficacy study. Administer this compound and vehicle control according to a predetermined schedule (e.g., daily, three times a week) via the chosen route (IP or PO).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a specific size or after a set duration), euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).
-
Mandatory Visualization
Caption: Xenograft study workflow for this compound.
Caption: Mechanism of action for this compound.
Application Notes and Protocols: Detecting EZH2 Degradation by NUCC-0226272 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the detection and quantification of Enhancer of Zeste Homolog 2 (EZH2) degradation induced by the PROTAC (Proteolysis Targeting Chimera) molecule, NUCC-0226272, using Western blot analysis. EZH2 is a histone methyltransferase that is frequently overexpressed in various cancers, making it a prime therapeutic target. This compound is a potent PROTAC that specifically targets EZH2 for ubiquitination and subsequent proteasomal degradation.[1][2][3][4] This protocol outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to effectively monitor the efficacy of this compound in vitro.
Introduction to EZH2 and this compound
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to gene silencing.[5][6] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous malignancies, including prostate cancer.
This compound is a heterobifunctional PROTAC designed to induce the degradation of EZH2. It functions by simultaneously binding to EZH2 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the transfer of ubiquitin to EZH2, marking it for degradation by the 26S proteasome. This degradation mechanism offers a powerful alternative to traditional enzymatic inhibition.
Signaling Pathway of this compound-Mediated EZH2 Degradation
The mechanism of action for this compound involves hijacking the cell's natural protein disposal system. The PROTAC molecule acts as a bridge between EZH2 and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of EZH2, a signal for its recognition and subsequent degradation by the proteasome.
Caption: this compound-mediated EZH2 degradation pathway.
Quantitative Data Summary
The following table provides a representative example of data that can be obtained from a Western blot experiment designed to quantify the degradation of EZH2 by this compound. Please note that these values are for illustrative purposes and actual results may vary depending on the experimental conditions, cell line, and reagents used. A study has shown that treatment of C4-2B cells with 10 μM this compound for 6 days results in strong degradation of EZH2.[1][2]
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | EZH2 Protein Level (% of Control) | Standard Deviation |
| 22Rv1 | DMSO (Control) | 0 | 48 | 100 | ± 5.2 |
| 22Rv1 | This compound | 0.1 | 48 | 75 | ± 4.8 |
| 22Rv1 | This compound | 1 | 48 | 32 | ± 3.5 |
| 22Rv1 | This compound | 10 | 48 | 8 | ± 2.1 |
| C4-2B | DMSO (Control) | 0 | 144 (6 days) | 100 | ± 6.1 |
| C4-2B | This compound | 10 | 144 (6 days) | <10 | ± 3.3 |
Experimental Workflow
The overall workflow for the Western blot protocol is depicted in the following diagram. It outlines the major stages from cell culture to the final analysis of EZH2 protein levels.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect EZH2 degradation.
Materials and Reagents
-
Cell Line: Prostate cancer cell lines (e.g., 22Rv1, VCaP, LNCaP, C4-2B)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA or Bradford assay
-
Sample Buffer: 4x Laemmli buffer
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels (e.g., 4-15% gradient gels)
-
Transfer Buffer
-
Membranes: PVDF or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-EZH2 antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagents
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the protein to a new clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
Add 1/3 volume of 4x Laemmli sample buffer to each normalized protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-EZH2 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C on a shaker.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the EZH2 band intensity to the corresponding loading control (β-actin or GAPDH) for each sample.
-
Calculate the percentage of EZH2 degradation relative to the vehicle-treated control.
-
-
Stripping and Re-probing (Optional):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, the membrane can be re-blocked and re-probed with another primary antibody (e.g., for the loading control).
-
Conclusion
This application note provides a detailed protocol for the reliable detection and quantification of this compound-induced EZH2 degradation by Western blot. By following this guide, researchers can effectively assess the potency and efficacy of this PROTAC degrader, contributing to the development of novel cancer therapeutics targeting the epigenetic regulator EZH2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | EZH2降解剂 | MCE [medchemexpress.cn]
- 5. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with NUCC-0226272 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-0226272 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Enhancer of zeste homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This histone modification is a hallmark of transcriptionally silent chromatin. By degrading EZH2, this compound leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of tumor suppressor genes silenced by this epigenetic mark.
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins and post-translational histone modifications. In the context of this compound treatment, a ChIP assay targeting H3K27me3 can be employed to quantitatively assess the compound's efficacy in reducing this repressive mark at specific gene promoters. These application notes provide a detailed protocol for performing a ChIP assay in cells treated with this compound, along with representative data and visualizations to guide researchers in their experimental design and data interpretation.
Data Presentation
The following tables summarize representative quantitative data from studies using EZH2 inhibitors or degraders, which are expected to produce effects similar to this compound. This data is typically generated by ChIP followed by quantitative PCR (ChIP-qPCR) and is presented as "Fold Enrichment" over a negative control (e.g., IgG) or as a percentage of the input chromatin.
Table 1: Representative Data on the Effect of EZH2 Degradation on H3K27me3 Occupancy at Target Gene Promoters
| Target Gene Promoter | Treatment | Fold Enrichment (H3K27me3 vs. IgG) | Percent Input |
| MYT1 | Vehicle (DMSO) | 15.2 ± 1.5 | 1.2% |
| MYT1 | This compound (1 µM, 72h) | 3.8 ± 0.5 | 0.3% |
| CDKN2A | Vehicle (DMSO) | 12.5 ± 1.2 | 1.0% |
| CDKN2A | This compound (1 µM, 72h) | 2.5 ± 0.4 | 0.2% |
| Negative Control Locus | Vehicle (DMSO) | 1.1 ± 0.2 | 0.09% |
| Negative Control Locus | This compound (1 µM, 72h) | 1.0 ± 0.1 | 0.08% |
Note: The data presented in this table is hypothetical and representative of expected results from a ChIP-qPCR experiment. Actual results may vary depending on the cell line, experimental conditions, and the specific EZH2 target genes investigated.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay to assess the effect of this compound on H3K27me3 levels at specific genomic loci.
Protocol 1: Cell Treatment and Crosslinking
-
Cell Culture: Plate cells at an appropriate density to achieve 80-90% confluency at the time of harvesting. Allow cells to adhere and grow overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO). The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental goal. A typical starting point could be 0.01-10 µM for 48-120 hours, based on reported anti-proliferative effects.[1]
-
Crosslinking: To crosslink proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.
-
Incubation: Incubate the cells for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubation: Incubate for 5 minutes at room temperature with gentle shaking.
-
Cell Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells and collect them by centrifugation. The cell pellet can be stored at -80°C for later use.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions should be empirically determined for each cell type and sonicator.
-
Clarification: Centrifuge the sonicated lysate to pellet cellular debris. Transfer the supernatant containing the sheared chromatin to a new tube.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate a fraction of the pre-cleared chromatin as "input" control.
-
Incubate the remaining pre-cleared chromatin with an anti-H3K27me3 antibody or a negative control IgG overnight at 4°C with rotation.
-
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the protein-DNA complexes from the beads.
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks by incubating the eluted samples and the input control at 65°C overnight in the presence of high salt.
-
Protein and RNA Digestion: Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Use the purified DNA for qPCR analysis with primers specific to the promoter regions of target genes of interest and a negative control genomic region.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EZH2 Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for ChIP Assay with this compound Treatment.
Logical Relationship Diagram
Caption: Logical Flow of this compound's Cellular Effects.
References
Application Notes and Protocols for NUCC-0226272 in Novel Cancer Therapy Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-0226272 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in a variety of cancers. By mediating the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), EZH2 is involved in the silencing of tumor suppressor genes, leading to cancer cell proliferation, survival, and differentiation.
Unlike traditional small molecule inhibitors that only block the enzymatic activity of EZH2, this compound utilizes the cell's own ubiquitin-proteasome system to target the EZH2 protein for complete degradation. This approach offers the potential for a more profound and sustained inhibition of EZH2 function, making this compound a valuable tool for investigating the therapeutic potential of EZH2 degradation in oncology research and drug development. These application notes provide an overview of the utility of this compound, along with detailed protocols for its application in cancer research.
Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation brings EZH2 into close proximity with the E3 ligase, leading to the polyubiquitination of EZH2. The polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, resulting in the selective removal of the EZH2 protein from the cell.
Data Presentation
While specific IC50 values for this compound across a broad range of cancer cell lines are not yet publicly available, preliminary studies have demonstrated its anti-proliferative and EZH2 degradation activity in prostate cancer cell lines.
| Cell Line | Cancer Type | Treatment Concentration (µM) | Treatment Duration | Observed Effect | Citation |
| LNCaP | Prostate Cancer | 0.01 - 10 | 5 days | Anti-proliferative effect | [1] |
| 22Rv1 | Prostate Cancer | 0.01 - 10 | 5 days | Anti-proliferative effect | [1] |
| C4-2B | Prostate Cancer | 10 | 6 days | Strong degradation of EZH2, reduction of SUZ12, and reduced H3K27me3 levels | [1] |
Signaling Pathways
EZH2 is a central player in multiple signaling pathways that are crucial for cancer development and progression. By degrading EZH2, this compound has the potential to modulate these pathways and inhibit tumorigenesis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for EZH2 Degradation
This protocol is to confirm the degradation of EZH2 protein following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control (β-actin).
Conclusion
This compound represents a promising tool for the investigation of EZH2's role in cancer and the development of novel therapeutic strategies. Its ability to induce potent and selective degradation of EZH2 provides a distinct advantage over traditional inhibitors. The protocols and information provided herein serve as a guide for researchers to explore the full potential of this compound in their cancer research endeavors. Further studies are warranted to establish a comprehensive profile of its activity across various cancer types and to elucidate its precise impact on downstream signaling pathways.
References
MedChemExpress Application Notes: NUCC-0226272 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of solutions of NUCC-0226272, a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of EZH2, for both in vitro and in vivo research applications.
Compound Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 1182.56 g/mol | [1] |
| Formula | C67H91N9O8S | [1] |
| CAS Number | 3004503-12-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | |
| In Vitro Solubility | 100 mg/mL in DMSO (84.56 mM) | [1] |
Experimental Protocols
In Vitro Stock Solution Preparation (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/newly opened DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of 100 mM stock solution, weigh 118.26 mg of this compound.
-
Dissolution: Add the appropriate volume of newly opened DMSO to the this compound powder. It is noted that hygroscopic DMSO can significantly impact solubility.[1]
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution until the solution is clear.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
In Vivo Suspended Solution Preparation (3.5 mg/mL)
This protocol details the preparation of a 3.5 mg/mL suspended solution suitable for oral and intraperitoneal injections in animal studies.[1] This example is for preparing 1 mL of the working solution.
Materials:
-
This compound stock solution in DMSO (e.g., 35 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Pipettes
Procedure:
-
Initial Mixture: In a sterile tube, add 100 µL of a 35 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly until uniform.
-
Add Surfactant: To the mixture from step 1, add 50 µL of Tween-80 and mix until evenly distributed.
-
Final Formulation: Add 450 µL of Saline to the mixture to bring the total volume to 1 mL. Mix thoroughly to ensure a uniform suspension.
-
Administration: The resulting 3.5 mg/mL suspended solution is now ready for oral or intraperitoneal injection. It is recommended to keep the DMSO proportion in the working solution below 2% for animals that may be weak.[1]
Visualized Workflow
The following diagram illustrates the key steps for preparing a this compound solution for in vitro experiments.
Caption: Workflow for preparing this compound in vitro stock solution.
References
Application Notes and Protocols for Studying H3K27me3 Methylation Patterns with NUCC-0226272
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is a critical epigenetic modification associated with transcriptional repression. This mark is catalyzed by the Polycomb Repressive Complex 2 (PRC2), with Enhancer of Zeste Homolog 2 (EZH2) serving as its catalytic subunit. Dysregulation of EZH2 activity and aberrant H3K27me3 levels are implicated in the pathogenesis of various cancers.
NUCC-0226272 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of EZH2.[1][2] Unlike traditional small molecule inhibitors that only block the catalytic activity of EZH2, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire EZH2 protein. This leads to a profound and sustained reduction in global H3K27me3 levels, making it an invaluable tool for studying the functional consequences of H3K27me3 loss and for the development of novel therapeutic strategies.[3]
These application notes provide detailed protocols for utilizing this compound to investigate H3K27me3 methylation patterns in cellular models. The included methodologies cover the assessment of EZH2 degradation, quantification of H3K27me3 levels, and genome-wide analysis of H3K27me3 distribution.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule consisting of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to both EZH2 and the E3 ligase, this compound forms a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to EZH2. Polyubiquitination of EZH2 marks it for recognition and degradation by the 26S proteasome. The degradation of EZH2 disrupts the PRC2 complex, leading to a significant reduction in H3K27me3 levels and subsequent de-repression of target genes.
Caption: Mechanism of this compound-mediated EZH2 degradation and its downstream effects.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available information. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental goals.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Duration | Reference |
| Anti-proliferative Effect | LNCaP | 0.01-10 µM | 5 days | [1] |
| Anti-proliferative Effect | 22Rv1 | 0.01-10 µM | 5 days | [1] |
| EZH2 Degradation | C4-2B | 10 µM | 6 days | [1] |
| SUZ12 Reduction | C4-2B | 10 µM | 6 days | [1] |
| H3K27me3 Reduction | C4-2B | 10 µM | 6 days | [1] |
Table 2: Recommended Starting Concentrations for Cellular Assays
| Assay | Concentration Range | Notes |
| Western Blot | 0.1 - 10 µM | Perform a dose-response to determine the optimal concentration for EZH2 degradation and H3K27me3 reduction. |
| ChIP-seq | 1 - 10 µM | Use a concentration that achieves significant H3K27me3 reduction as determined by Western blot. |
| Proliferation Assay | 0.01 - 10 µM | A broader range may be necessary depending on the sensitivity of the cell line. |
Experimental Protocols
Protocol 1: Western Blot Analysis of EZH2 and H3K27me3 Levels
This protocol describes how to assess the degradation of EZH2 and the reduction of H3K27me3 levels in cells treated with this compound.
Caption: Workflow for Western Blot analysis of EZH2 and H3K27me3.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72, 96, 120, 144 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies specific for EZH2, H3K27me3, and total Histone H3 as a loading control.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the EZH2 and H3K27me3 signals to the Histone H3 loading control.
-
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3
This protocol outlines the steps for performing ChIP-seq to identify the genomic regions with altered H3K27me3 occupancy following treatment with this compound.
Caption: Workflow for H3K27me3 ChIP-seq analysis.
Materials:
-
This compound (dissolved in DMSO)
-
Formaldehyde (37%)
-
Cell lysis buffers
-
Chromatin shearing buffer
-
Sonicator
-
ChIP-grade anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
NGS library preparation kit
Procedure:
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound or vehicle (DMSO) at a predetermined optimal concentration and duration.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Harvest the cells and perform cell lysis to isolate nuclei.
-
Resuspend the nuclear pellet in chromatin shearing buffer.
-
Shear the chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-H3K27me3 antibody overnight at 4°C with rotation. A no-antibody or IgG control should be included.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Add NaCl to the eluate and incubate at 65°C for at least 4 hours to reverse the crosslinks.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial NGS library preparation kit.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of H3K27me3 enrichment.
-
Perform differential binding analysis to identify regions with significant changes in H3K27me3 occupancy between this compound-treated and control samples.
-
Annotate the differential peaks to nearby genes and perform pathway analysis to understand the biological implications of H3K27me3 redistribution.
-
Conclusion
This compound is a powerful chemical probe for studying the role of EZH2 and H3K27me3 in various biological processes. By inducing the targeted degradation of EZH2, it provides a robust method for depleting H3K27me3 levels and investigating the downstream consequences on gene expression and cellular phenotype. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies of epigenetic regulation. It is recommended that each laboratory optimizes the described protocols for their specific experimental systems to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically induced degradation of PRC2 complex by EZH2-Targeted PROTACs via a Ubiquitin-Proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing NUCC-0226272 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of NUCC-0226272, a potent PROTAC (Proteolysis Targeting Chimera) that targets EZH2 for degradation.[1][2] The described assays are fundamental for determining the dose-dependent effects of this compound on cell viability and for establishing its therapeutic window.
This compound has demonstrated anti-proliferative effects in prostate cancer cell lines such as LNCaP, 22Rv1, and C4-2B.[1] The following protocols are designed to be adaptable for these and other relevant cell lines.
Key Concepts in Cell Viability Assays
Cell viability assays are essential tools in toxicology and drug discovery to evaluate the effects of chemical compounds on cell health.[3][4][5] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and enzymatic activity, to provide a quantitative assessment of cytotoxicity.
A variety of assays are available, each with its own principle, advantages, and limitations.[4][5] The choice of assay can depend on the cell type, the compound being tested, and the specific research question. This document outlines four commonly used colorimetric assays for assessing cytotoxicity: MTT, XTT, Neutral Red, and LDH assays.
Data Presentation: Summary of Assay Parameters
The following table summarizes the key quantitative parameters for the described cell viability assays. This allows for easy comparison and selection of the most appropriate assay for your experimental needs.
| Assay | Principle | Wavelength | Incubation Time | Key Features |
| MTT | Reduction of yellow MTT to purple formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[6][7][8] | 570 nm (550-600 nm)[7][9] | 1-4 hours[9] | Insoluble formazan product requires a solubilization step.[6] |
| XTT | Reduction of yellow XTT to orange formazan by mitochondrial dehydrogenases in viable cells.[10] | 450 nm (450-500 nm)[11] | 2-4 hours | Soluble formazan product, no solubilization step needed.[10] |
| Neutral Red | Uptake of neutral red dye into the lysosomes of viable cells.[12][13][14][15][16] | 540 nm[12] | 2-4 hours[15] | Measures lysosomal integrity.[13] |
| LDH | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells with compromised membrane integrity.[17][18][19][20] | 490 nm[17][18] | 30 minutes[18] | Measures membrane integrity. |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound.
Simplified Signaling Pathway of this compound Action
This compound is a PROTAC that induces the degradation of EZH2. EZH2 is a key component of the PRC2 complex, which is involved in gene silencing. By degrading EZH2, this compound can lead to the reactivation of tumor suppressor genes, ultimately inhibiting cell proliferation.
Experimental Protocols
The following are detailed protocols for four common cell viability assays. It is recommended to optimize cell seeding density and incubation times for each cell line to ensure results are within the linear range of the assay.[18]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][9]
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[8]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[8]
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.[6]
-
Solubilization:
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7][9]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity.[10] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[10]
Materials:
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
96-well clear flat-bottom plates
-
Cell culture medium
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the XTT/electron coupling reagent mixture immediately before use according to the manufacturer's instructions.[11][21] Typically, this involves mixing the XTT reagent and the electron coupling reagent.[21]
-
XTT Addition: Add 50 µL of the prepared XTT mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[11]
-
Absorbance Measurement: Shake the plate gently. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background correction.[11]
Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[13][14][15][16] Non-viable cells are unable to retain the dye.[15]
Materials:
-
Neutral Red solution (e.g., 0.33% in water)[12]
-
Destain/Solubilization solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[12]
-
96-well clear flat-bottom plates
-
PBS
-
Cell culture medium
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Medium Removal: After the treatment incubation, carefully aspirate the culture medium from all wells.
-
Neutral Red Staining: Add 100 µL of pre-warmed medium containing an appropriate concentration of Neutral Red to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator.[15]
-
Washing: Carefully remove the staining solution and wash the cells with 150 µL of PBS.[12]
-
Dye Extraction: Add 150 µL of the destain solution to each well.[12]
-
Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to extract the dye and form a homogenous solution.[12] Measure the absorbance at 540 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[17][20] It is a reliable indicator of cell death.
Materials:
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well clear flat-bottom plates
-
Cell culture medium
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol. Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[19]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.[18]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]
-
Stop Solution Addition: Add 50 µL of the stop solution to each well.[18]
-
Absorbance Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[18]
Data Analysis
For all assays, cell viability is typically expressed as a percentage of the control (untreated or vehicle-treated cells).
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
For the LDH assay, cytotoxicity is calculated as:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EZH2降解剂 | MCE [medchemexpress.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. dojindo.com [dojindo.com]
- 5. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. qualitybiological.com [qualitybiological.com]
- 13. assaygenie.com [assaygenie.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 21. media.cellsignal.com [media.cellsignal.com]
Application Note: Analysis of NUCC-0226272-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2] Therapeutic induction of apoptosis in cancer cells is a key mechanism for many anti-cancer drugs.[2] This application note describes the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by the novel compound, NUCC-0226272.
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following table summarizes the expected distribution of cell populations after treatment with this compound, as analyzed by Annexin V/PI flow cytometry.
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
| Viable Cells | Negative | Negative | Healthy, non-apoptotic cells. |
| Early Apoptotic Cells | Positive | Negative | Cells in the initial stages of apoptosis. |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Cells in the final stages of apoptosis or necrosis. |
| Necrotic Cells | Negative | Positive | Primarily necrotic cells with compromised membrane integrity. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
T25 culture flasks or 6-well plates
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Detailed Protocol
-
Cell Seeding: Seed 1 x 10^6 cells in a T25 culture flask or an appropriate number of cells in 6-well plates.[3] Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-treated control (negative control) and a known apoptosis-inducing agent (positive control).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then trypsinize the adherent cells.[3] Combine the floating and adherent cells for each sample.
-
For suspension cells, gently collect the cells from the culture vessel.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 670 x g for 5 minutes at room temperature.[3]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
Apoptosis Signaling Pathways
Apoptosis is executed through two primary signaling pathways: the intrinsic and extrinsic pathways, both of which converge on the activation of executioner caspases.[5][6]
Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[6] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[5]
Caption: The extrinsic apoptosis pathway.
Intrinsic Pathway
The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[6] This leads to the release of cytochrome c from the mitochondria, which then activates initiator caspase-9.[5]
Caption: The intrinsic apoptosis pathway.
Conclusion
Flow cytometry using Annexin V and PI staining is a robust and quantitative method for assessing apoptosis induced by novel compounds like this compound. This application note provides a detailed protocol and the theoretical background necessary for researchers to effectively utilize this technique in their drug development and cell biology research. Further investigation into which apoptotic pathway is activated by this compound would provide valuable insights into its mechanism of action.
References
- 1. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
Technical Support Center: NUCC-0226272 In Vivo Delivery
This guide provides troubleshooting and frequently asked questions for researchers using the EZH2 degrader, NUCC-0226272, in in vivo experimental models. Proper formulation and administration are critical for achieving reliable and reproducible results.
Section 1: Formulation and Solubility
Poor solubility is a primary challenge for in vivo studies. This compound is a hydrophobic molecule requiring a carefully selected vehicle for effective delivery.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of the vehicle. What should I do?
A1: Precipitation indicates that the solubility limit of this compound in your chosen vehicle has been exceeded or that the formulation is unstable.[1] Consider the following troubleshooting steps:
-
Vehicle Optimization: The recommended starting point for a suspension is a vehicle containing co-solvents and surfactants, such as a mix of PEG300, Tween-80, and saline.[2] For highly insoluble compounds, lipid-based formulations or amorphous solid dispersions can also be explored.[3][4]
-
Sonication/Heating: Gentle heating and/or sonication can aid in the initial dissolution of the compound.[2] However, ensure that this compound is stable under these conditions by performing a stability test.
-
pH Adjustment: The solubility of many small molecules is pH-dependent.[5][6] Evaluate the pH-solubility profile of this compound to determine if adjusting the vehicle's pH with a biocompatible buffer could improve solubility.
-
Fresh Preparation: It is strongly recommended to prepare the working solution fresh on the day of use to minimize the risk of precipitation and degradation.[2][7]
Q2: What are the recommended vehicles for this compound for different administration routes?
A2: The choice of vehicle is critically dependent on the administration route to ensure safety and efficacy.[6][8] A recommended formulation suitable for both oral (PO) and intraperitoneal (IP) injection is a suspension vehicle.[2] Below is a comparison of common vehicle components.
Table 1: Comparison of Vehicle Formulations for this compound
| Vehicle Component | Route(s) | Concentration Range | Advantages | Disadvantages |
| PEG300/400 | PO, IP, IV | 10-40% | Good solubilizing power for hydrophobic compounds.[6] | Can cause hemolysis or irritation at high concentrations. |
| Tween-80 | PO, IP, IV | 0.5-5% | Surfactant that improves wetting and prevents aggregation.[4] | Potential for hypersensitivity reactions, especially with IV route. |
| Carboxymethylcellulose (CMC) | PO | 0.5-2% | Forms stable suspensions for oral gavage. | Not suitable for parenteral (injection) routes. |
| Saline (0.9% NaCl) | All | As required | Isotonic and physiologically compatible base. | Poor solubilizing capacity on its own. |
| DMSO | IP, IV | < 10% | Excellent solubilizing power. | Can have intrinsic biological effects and cause toxicity.[6] |
Section 2: Experimental Protocols & Dosing
Consistent and accurate administration is key to minimizing variability in your experimental results.
Protocol: Preparation of a 3.5 mg/mL this compound Suspension
This protocol is adapted from manufacturer recommendations and is suitable for oral gavage or intraperitoneal injection.[2]
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 35 mg/mL). Ensure the compound is fully dissolved.
-
Add Co-Solvent: To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. The final concentration will be 3.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use Immediately: Administer the freshly prepared suspension to the animals. If any precipitation or phase separation is observed, do not use.
Troubleshooting Vehicle Selection Workflow
The following diagram outlines the decision-making process for selecting and validating a vehicle for in vivo studies.
Caption: Workflow for selecting and validating an in vivo delivery vehicle.
Section 3: Administration and Bioavailability
The administration route can significantly impact the bioavailability and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q3: I am performing an intraperitoneal (IP) injection and observing high variability between animals. What could be the cause?
A3: Intraperitoneal injection is a common route but is known to be inherently unreliable, with misinjection rates reported to be between 10-20% or even higher.[9][10] Common issues include:
-
Misinjection: The compound may be accidentally injected into the gut, bladder, abdominal fat, or subcutaneous tissue instead of the peritoneal cavity.[9][11] This leads to altered absorption kinetics and lower systemic exposure.
-
Technique: Proper restraint and needle placement are crucial. For mice, the injection site should typically be in the lower right abdominal quadrant to avoid the cecum and bladder.[12] Using a two-person procedure can reduce error rates.[13]
-
Irritation: The vehicle itself, particularly those with high concentrations of co-solvents like DMSO or a non-physiological pH, can cause local irritation, peritonitis, or discomfort, affecting the animal's welfare and the experimental outcome.[11][12]
Q4: How can I improve the oral bioavailability of this compound?
A4: Oral bioavailability is influenced by solubility, membrane permeability, and first-pass metabolism.[5][14] To improve it:
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Formulation Strategy: Using lipid-based formulations or amorphous solid dispersions can significantly enhance the absorption of poorly soluble compounds.[3][4]
-
Permeation Enhancers: Certain excipients can act as permeation enhancers, which facilitate the transport of the drug across the intestinal epithelium.[15]
-
Structural Modification: While a long-term strategy, creating a prodrug version of this compound could improve its absorption characteristics.[14][16]
Factors Affecting In Vivo Bioavailability
The diagram below illustrates the key barriers and factors that influence the systemic exposure of an administered compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cri.northeastern.edu [cri.northeastern.edu]
- 4. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
Technical Support Center: Overcoming Resistance to NUCC-0226272 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NUCC-0226272, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade the EZH2 protein. This guide addresses potential challenges in overcoming resistance to this compound in cancer cells.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments with this compound.
Problem 1: Decreased sensitivity or acquired resistance to this compound in your cancer cell line.
Possible Cause 1.1: Activation of Bypass Signaling Pathways
Cancer cells can develop resistance to EZH2 degradation by activating alternative survival pathways.
-
Evidence: Studies on EZH2 inhibitors have shown that activation of pathways such as PI3K/AKT/mTOR, MEK/ERK, and IGF-1R can confer resistance.[1]
-
Troubleshooting Steps:
-
Assess Pathway Activation: Perform Western blotting to check for increased phosphorylation of key proteins in these pathways (e.g., p-AKT, p-ERK).
-
Combination Therapy: Treat resistant cells with this compound in combination with inhibitors of the activated pathway (e.g., PI3K inhibitor, MEK inhibitor).
-
Monitor Cell Viability: Perform a cell viability assay (e.g., MTT assay) to determine if the combination treatment restores sensitivity.
-
Possible Cause 1.2: Alterations in the EZH2 Target
Mutations in the EZH2 gene can potentially interfere with this compound binding or the degradation process.
-
Evidence: Resistance to EZH2 inhibitors has been associated with acquired mutations in the EZH2 gene that prevent drug binding.[1]
-
Troubleshooting Steps:
-
Sequence EZH2: Sequence the EZH2 gene in your resistant cell line to identify any potential mutations.
-
Structural Modeling: If a mutation is found, use computational modeling to predict its impact on this compound binding.
-
Alternative Degraders: Consider testing alternative EZH2 degraders with different binding moieties.
-
Possible Cause 1.3: Upregulation of Drug Efflux Pumps
As this compound is a PROTAC, increased expression of cellular efflux pumps could reduce its intracellular concentration.
-
Evidence: The ATP-binding cassette (ABC) transporter ABCC1/MRP1 has been identified as a factor that can constitutively restrict the efficacy of PROTACs.[2]
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of genes encoding major drug efflux pumps (e.g., ABCB1, ABCC1).
-
Efflux Pump Inhibition: Co-treat resistant cells with this compound and a known inhibitor of the overexpressed efflux pump.
-
Intracellular Concentration: If possible, use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound in sensitive versus resistant cells.
-
Possible Cause 1.4: Dysregulation of the Ubiquitin-Proteasome System (UPS)
Since PROTACs rely on the cell's own machinery for protein degradation, alterations in the UPS can lead to resistance.
-
Evidence: Resistance to PROTACs can arise from mutations or downregulation of components of the E3 ligase machinery.
-
Troubleshooting Steps:
-
E3 Ligase Expression: Confirm the expression of the E3 ligase that this compound utilizes (the specific E3 ligase ligand for this compound would be needed from the manufacturer or literature). Perform Western blotting for this E3 ligase.
-
Proteasome Activity Assay: Measure proteasome activity in your sensitive and resistant cell lines.
-
Alternative E3 Ligase Binders: If the issue is with a specific E3 ligase, a PROTAC utilizing a different E3 ligase might be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a PROTAC that functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the EZH2 protein.[1][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3). By degrading EZH2, this compound leads to a reduction in H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent anti-proliferative effects in cancer cells.
Q2: What are the expected downstream effects of this compound treatment in sensitive cancer cells?
In sensitive cells, treatment with this compound should lead to:
-
A significant reduction in EZH2 protein levels.
-
A corresponding decrease in global H3K27me3 levels.
-
Upregulation of PRC2 target genes, which may include tumor suppressors.
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Inhibition of cell proliferation and induction of apoptosis.
Q3: How can I confirm that this compound is effectively degrading EZH2 in my cells?
The most direct way to confirm EZH2 degradation is by Western blotting. You should observe a dose- and time-dependent decrease in the EZH2 protein band in treated cells compared to vehicle-treated controls. It is also recommended to assess the downstream effect on H3K27me3 levels, also by Western blot, which should also decrease upon effective EZH2 degradation.
Q4: What are some potential combination therapies to overcome resistance to this compound?
Based on known resistance mechanisms to EZH2 inhibitors, potential combination strategies include:
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PI3K/AKT/mTOR inhibitors: To counteract the activation of this survival pathway.[1]
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MEK/ERK inhibitors: To block the MAPK signaling cascade if it is found to be upregulated.[1]
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CDK4/6 inhibitors: To target cell cycle progression, which can be dysregulated in resistant cells.
-
AURKB inhibitors: As a strategy to bypass resistance mechanisms related to the RB1/E2F axis.[4]
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Immune checkpoint inhibitors: EZH2 inhibition has been shown to modulate the tumor immune microenvironment, suggesting potential synergy with immunotherapies.[5][6]
Q5: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
While specific biomarkers for this compound have not been established, factors that may influence sensitivity to EZH2-targeted therapies include:
-
EZH2 expression levels: High EZH2 expression is often associated with sensitivity.
-
Mutational status of PRC2 components: Certain mutations may affect complex stability and inhibitor sensitivity.
-
Status of bypass signaling pathways: Pre-existing activation of pathways like PI3K/AKT may indicate intrinsic resistance.
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Expression of drug efflux pumps: High baseline expression of transporters like ABCC1 could lead to reduced efficacy.[2]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Status | This compound IC50 (nM) | Fold Resistance |
| CancerCell-Parental | Sensitive | 50 | 1 |
| CancerCell-Resistant-1 | Resistant | 1500 | 30 |
| CancerCell-Resistant-2 | Resistant | 2500 | 50 |
Table 2: Hypothetical Gene Expression Changes in this compound Resistant Cells (Fold Change vs. Parental).
| Gene | Function | Fold Change in Resistant Cells |
| AKT1 | PI3K/AKT pathway component | 5.2 |
| MAPK1 | MEK/ERK pathway component | 4.8 |
| ABCC1 | Drug efflux pump | 10.5 |
| EZH2 | Target of this compound | 1.2 (with mutation Y641N) |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure.
-
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well and larger format culture plates
-
MTT reagent
-
DMSO
-
-
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment using an MTT assay to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
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Monitor Cell Viability: At each concentration, monitor cell viability and allow the cell population to recover and stabilize before the next dose escalation.
-
Establish Resistant Clones: After several months of continuous culture with increasing concentrations of this compound, isolate and expand single-cell clones.
-
Confirm Resistance: Characterize the resistance of the selected clones by performing an MTT assay to determine the new, higher IC50 value compared to the parental cell line.
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Cryopreserve Stocks: Cryopreserve the resistant cell lines at various passages.
-
2. Western Blot Protocol for EZH2 and H3K27me3
-
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-GAPDH or β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use appropriate dilutions as recommended by the manufacturer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (GAPDH or β-actin for cytoplasmic proteins, Histone H3 for nuclear proteins).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to EZH2 degradation and downstream effects.
Caption: Troubleshooting workflow for investigating and overcoming resistance to this compound.
Caption: Logic diagram for overcoming resistance with combination therapy.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. volition.com [volition.com]
NUCC-0226272 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of NUCC-0226272, a potent PROTAC (Proteolysis Targeting Chimera) that targets the EZH2 protein for degradation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional small molecule known as a PROTAC. It is designed to induce the degradation of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] The molecule works by simultaneously binding to EZH2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of EZH2, marking it for degradation by the proteasome. This targeted protein degradation approach allows for the investigation of EZH2-related biological pathways and holds potential for cancer research.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C.[2] Once a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, refer to the solubility information on the product datasheet to select an appropriate solvent.[1] For in vivo experiments, a common practice is to first prepare a concentrated stock solution in a solvent like DMSO. This stock can then be used to prepare the final working solution.[1]
Q4: Is this compound cell-permeable?
A4: As a PROTAC, this compound is designed to be cell-permeable to exert its effects within the cell. Published studies have shown its anti-proliferative and EZH2 degradation effects in various cell lines, indicating its ability to cross the cell membrane.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no EZH2 degradation observed in my experiments.
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Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. PROTACs can exhibit a "hook effect," where higher concentrations lead to reduced degradation due to the formation of non-productive binary complexes instead of the required ternary complex.
-
-
Possible Cause 2: Incorrect Storage or Handling.
-
Troubleshooting Step: Ensure that the compound has been stored correctly according to the recommended conditions (-20°C for solid, -80°C for stock solutions) and that freeze-thaw cycles have been minimized.[1]
-
-
Possible Cause 3: Low E3 Ligase Expression.
-
Troubleshooting Step: Verify the expression level of the E3 ligase recruited by this compound in your cell line of interest. Low expression may limit the efficiency of PROTAC-mediated degradation.
-
-
Possible Cause 4: Cell Line Specificity.
-
Troubleshooting Step: The efficacy of this compound can vary between different cell lines. Consider testing the compound in a cell line known to be sensitive, such as C4-2B cells, as a positive control.[1]
-
Issue 2: Solubility problems when preparing working solutions.
-
Possible Cause 1: Inappropriate Solvent.
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Troubleshooting Step: Always refer to the product datasheet for solubility information. For in vivo studies, a multi-step dissolution process using co-solvents may be necessary.[1]
-
-
Possible Cause 2: Precipitation upon dilution.
-
Troubleshooting Step: If precipitation occurs when diluting the stock solution into aqueous media, try using a formulation with co-solvents like PEG300 and Tween-80. Gentle heating and/or sonication can also aid in dissolution.[1] For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[1]
-
Issue 3: High variability in anti-proliferative assay results.
-
Possible Cause 1: Uneven Cell Seeding.
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Troubleshooting Step: Ensure a single-cell suspension and uniform seeding of cells in your multi-well plates.
-
-
Possible Cause 2: Edge Effects in Multi-Well Plates.
-
Troubleshooting Step: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a humidified environment.
-
-
Possible Cause 3: Inconsistent Treatment Duration.
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Troubleshooting Step: Adhere to a consistent incubation time with this compound for all samples. Studies have shown anti-proliferative effects after 5 days of treatment.[1]
-
Quantitative Data Summary
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | Long-term |
| Stock Solution | -80°C | Up to 6 months[1] |
| Stock Solution | -20°C | Up to 1 month[1] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration Range | Duration | Observed Effect |
| LNCaP | Anti-proliferative | 0.01-10 µM | 5 days | Inhibition of cell proliferation[1] |
| 22Rv1 | Anti-proliferative | 0.01-10 µM | 5 days | Inhibition of cell proliferation[1] |
| C4-2B | EZH2 Degradation | 10 µM | 6 days | Strong degradation of EZH2, reduction of SUZ12, and reduced H3K27me3 levels[1] |
Table 3: In Vivo Formulation for this compound
| Component | Volume Ratio |
| DMSO stock solution (35.0 mg/mL) | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Final Concentration | 3.5 mg/mL [1] |
Experimental Protocols
1. Western Blot for EZH2 Degradation
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Cell Seeding and Treatment: Seed C4-2B cells in 6-well plates and allow them to adhere overnight. Treat the cells with 10 µM this compound or vehicle control (e.g., DMSO) for 6 days.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalize the EZH2 signal to a loading control such as GAPDH or β-actin.
-
2. Cell Viability Assay (e.g., MTS or MTT Assay)
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Cell Seeding: Seed LNCaP or 22Rv1 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for 5 days.
-
Assay Procedure:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using an MTT assay, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of EZH2 degradation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 3004503-12-9 | BroadPharm [broadpharm.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of NUCC-0226272
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of NUCC-0226272, a potent protac that targets EZH2 for degradation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound like this compound binds to and modulates proteins other than its intended target, EZH2. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability to in vivo models. Minimizing off-target effects is crucial for obtaining reliable and reproducible data.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to simultaneously bind to the target protein, EZH2, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. This targeted protein degradation mechanism is a powerful way to reduce the levels of a specific protein within the cell.
Q3: Since there is no published off-target profile for this compound, how can I assess its specificity in my experimental system?
A3: A multi-pronged approach is recommended to assess the specificity of this compound. This includes:
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Dose-response experiments: Use the lowest effective concentration of this compound that induces EZH2 degradation to minimize the engagement of lower-affinity off-targets.
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Control compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to distinguish the effects of the chemical scaffold itself from the specific degradation of EZH2.
-
Orthogonal validation methods: Employ techniques that do not rely on the same detection principle to confirm on-target engagement and assess off-target effects.
Q4: What are some key orthogonal methods to validate the on-target and off-target effects of this compound?
A4: Several powerful techniques can be used to validate the effects of this compound:
-
Cellular Thermal Shift Assay (CETSA): This method directly assesses the binding of this compound to EZH2 in intact cells.
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Quantitative Proteomics: This unbiased approach can identify and quantify changes in the levels of thousands of proteins following treatment with this compound, revealing potential off-target degradation.
-
Kinome Scanning: As many small molecules can have off-target effects on kinases, a kinome scan can assess the binding of this compound to a large panel of kinases.
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Genetic Knockdown/Knockout: Using techniques like CRISPR/Cas9 or siRNA to deplete EZH2 can help determine if the observed phenotype is solely due to the loss of EZH2 function.
Troubleshooting Guides
Issue: Inconsistent results between different cell lines treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Different expression levels of EZH2 or E3 ligase components. | 1. Perform a baseline Western blot to compare the expression levels of EZH2, and components of the E3 ligase complex (e.g., VHL or CRBN, depending on the PROTAC design) in your cell lines. 2. Titrate this compound in each cell line to determine the optimal concentration for EZH2 degradation. |
| Variations in cellular pathways between cell lines. | 1. Consult the literature to understand the key signaling pathways that are active in your cell lines of interest. 2. Consider that the phenotypic consequences of EZH2 degradation may differ depending on the genetic background of the cells. |
| Off-target effects that are more pronounced in certain cell lines. | 1. Perform a proteomics experiment to compare the global protein expression changes induced by this compound in the different cell lines. 2. If a specific off-target is identified, validate its role in the observed phenotype using genetic approaches (siRNA, CRISPR). |
Issue: Observed phenotype does not correlate with the extent of EZH2 degradation.
| Possible Cause | Troubleshooting Steps |
| The phenotype is due to an off-target effect. | 1. Perform a dose-response curve for both EZH2 degradation and the phenotype. If the EC50 values are significantly different, an off-target effect is likely. 2. Use a structurally related inactive control to see if it recapitulates the phenotype. 3. Employ orthogonal methods like CETSA and proteomics to identify potential off-targets. |
| The phenotype is a downstream consequence of EZH2 degradation that takes time to manifest. | 1. Perform a time-course experiment to monitor both EZH2 levels and the phenotype over an extended period. |
| Compensation by other cellular mechanisms. | 1. Investigate potential feedback loops or compensatory pathways that might be activated upon EZH2 degradation. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To confirm the direct binding of this compound to EZH2 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a predetermined time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
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Lysis and Separation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
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Detection: Analyze the amount of soluble EZH2 in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble EZH2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Proteomics Workflow for Off-Target Identification
Objective: To identify unintended protein degradation or expression changes induced by this compound.
Methodology:
-
Sample Preparation: Treat cells with a concentration of this compound that effectively degrades EZH2, alongside a vehicle control.
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Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
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Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and control samples to identify proteins that are significantly up- or down-regulated.
Kinome Scanning Protocol
Objective: To assess the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinome scanning service.
-
Binding Assays: The service will perform high-throughput binding assays of this compound against a large panel of purified kinases (typically over 400).
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity for each kinase. This data can be visualized as a "tree spot" diagram to quickly assess selectivity.
Visualizations
Technical Support Center: Optimizing NUCC-0226272 Bioavailability for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the bioavailability of NUCC-0226272 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to target the enzyme Enhancer of Zeste Homolog 2 (EZH2) for degradation.[1][2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is involved in transcriptional repression. By inducing the degradation of EZH2, this compound can lead to the reduction of PRC2 component SUZ12 and a decrease in H3K27me3 levels, exhibiting anti-proliferative effects in cancer cells.[1]
Q2: What are the common challenges in achieving adequate oral bioavailability for PROTAC molecules like this compound?
A2: PROTACs are large molecules that often exhibit poor membrane permeability and low aqueous solubility, which are significant hurdles for oral absorption. Additionally, they can be subject to presystemic metabolism in the gut and liver, further reducing the amount of active compound that reaches systemic circulation. These factors can lead to high variability and poor exposure in animal studies.
Q3: A commercial supplier provides a formulation for this compound. Is this a good starting point?
A3: Yes, the recommended formulation is a valuable starting point. A common vehicle for this compound for oral and intraperitoneal administration consists of a co-solvent system of DMSO, PEG300, Tween-80, and saline.[1] This type of formulation aims to keep the compound in solution in the gastrointestinal tract. However, if you are still observing low or variable exposure, further optimization may be necessary.
Troubleshooting Guide
Issue 1: Low or Inconsistent Plasma Exposure After Oral Administration
Possible Cause: Poor solubility and/or dissolution rate of this compound in the gastrointestinal tract.
Suggested Solutions:
-
Formulation Optimization: If the initial co-solvent system is not providing adequate exposure, consider alternative advanced formulation strategies. The selection of an appropriate strategy will depend on the specific physicochemical properties of this compound.
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can enhance the dissolution rate.[3]
| Formulation Strategy | Description | Key Techniques |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic carrier in its high-energy, non-crystalline (amorphous) form. This can significantly improve solubility and dissolution.[4][5] | Spray drying, Hot melt extrusion |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in lipid carriers. These systems can enhance absorption in the gastrointestinal tract and may bypass first-pass metabolism through lymphatic transport.[4][5][6] | Self-Emulsifying Drug Delivery Systems (SEDDS), Nanostructured Lipid Carriers (NLCs) |
| Nanosuspensions | The drug is formulated as nanoparticles, which dramatically increases the surface area for dissolution.[3][4] | Media milling, High-pressure homogenization |
Issue 2: High Variability in Plasma Concentrations Between Animals
Possible Cause: Inconsistent dissolution or precipitation of the compound in the gut, or potential food effects.
Suggested Solutions:
-
Ensure Homogeneity of Formulation: For suspension formulations, ensure the compound is uniformly suspended before each dose is administered.
-
Control Food Intake: Standardize the feeding schedule for your animals, as the presence of food can significantly impact the absorption of some drugs.
-
Consider a More Robust Formulation: Lipid-based formulations like SEDDS can form fine emulsions in the gut, which may provide more consistent absorption compared to simple suspensions.[6]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for this compound
This protocol is adapted from a commercially available recommendation and can be used as a baseline for oral and intraperitoneal injections.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 35 mg/mL).
-
To prepare a 1 mL working solution (3.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare this working solution fresh on the day of use.[1]
Visualizing Experimental Workflows and Mechanisms
Mechanism of Action: this compound as an EZH2 Degrader
Caption: Mechanism of this compound-mediated EZH2 degradation.
Experimental Workflow: Improving Bioavailability
Caption: Workflow for optimizing the in vivo bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. upm-inc.com [upm-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NUCC-0226272 Degradation Kinetics and Time-Course Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NUCC-0226272, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent PROTAC that targets the EZH2 protein for degradation.[1][2] As a heterobifunctional molecule, it consists of a ligand that binds to EZH2 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. This event-driven mechanism allows a single molecule of this compound to mediate the degradation of multiple EZH2 protein molecules.
Q2: What are the key parameters to consider when evaluating the degradation kinetics of this compound?
A2: The key parameters for evaluating the degradation kinetics of a PROTAC like this compound are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at a specific time point.
-
Degradation Rate (k): How quickly the target protein is degraded.
-
Time to Onset and Dmax: The time it takes for degradation to begin and the time to reach the maximal degradation level.
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Duration of Degradation: How long the target protein remains at its lowest level before potential resynthesis.
Q3: What are the reported effects of this compound in cancer cell lines?
A3: this compound has been shown to have an anti-proliferative effect in LNCaP and 22Rv1 prostate cancer cells when treated for 5 days at concentrations ranging from 0.01 to 10 μM.[1][2] In C4-2B prostate cancer cells, treatment with 10 μM this compound for 6 days resulted in strong degradation of EZH2, a reduction in the Polycomb Repressive Complex 2 (PRC2) component SUZ12, and decreased levels of H3K27me3, the histone methylation mark catalyzed by EZH2.[1][2]
Degradation Kinetics Data
While specific DC50 and Dmax values for this compound are not publicly available in the referenced literature, the following table provides an illustrative example of degradation parameters for other reported EZH2 PROTAC degraders to serve as a reference for experimental design and data analysis.
| Parameter | Illustrative Value | Cell Line | Treatment Time |
| DC50 | 50 - 500 nM | Various Cancer Cell Lines | 24 hours |
| Dmax | > 90% | Various Cancer Cell Lines | 24 hours |
| Time to Dmax | 8 - 24 hours | Various Cancer Cell Lines | N/A |
Experimental Protocols
Protocol 1: Western Blot for EZH2 Degradation
This protocol outlines the steps to assess the degradation of EZH2 in cultured cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., C4-2B, LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound (resuspended in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 μM) for the desired time points (e.g., 4, 8, 16, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EZH2 band intensity to the loading control.
-
Calculate the percentage of EZH2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 and Dmax.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak EZH2 degradation | Compound inactivity: Improper storage or handling of this compound. | Confirm the integrity of the compound. Prepare fresh stock solutions. |
| Low E3 ligase expression: The cell line may not express sufficient levels of the E3 ligase recruited by this compound. | Verify the expression of relevant E3 ligases (e.g., VHL, CRBN) in your cell line by Western blot or qPCR. | |
| Inefficient ternary complex formation: The PROTAC may not be effectively bringing EZH2 and the E3 ligase together. | This is an intrinsic property of the molecule. Consider using a different cell line or a different EZH2 degrader. | |
| Suboptimal treatment time or concentration: The degradation kinetics may be faster or slower than anticipated. | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) and a wider dose-response (e.g., 1 nM to 30 μM). | |
| "Hook effect" observed (degradation decreases at high concentrations) | Formation of binary complexes: At high concentrations, the PROTAC may form binary complexes with either EZH2 or the E3 ligase, preventing the formation of the productive ternary complex. | Perform a wide dose-response experiment to identify the optimal concentration range for degradation. Test lower concentrations of this compound. |
| High variability between replicates | Inconsistent cell seeding or treatment: Uneven cell density or pipetting errors. | Ensure uniform cell seeding and careful pipetting of the compound. |
| Issues with Western blotting: Inconsistent protein loading or transfer. | Use a reliable loading control and verify transfer efficiency (e.g., with Ponceau S staining). | |
| Incomplete EZH2 degradation (high Dmax) | High protein synthesis rate: The cell may be synthesizing new EZH2 protein, counteracting the degradation. | Try a shorter treatment time to observe more profound degradation before new synthesis occurs. Co-treat with a transcription or translation inhibitor as a control experiment. |
| Proteasome inhibition: Other compounds in the media or intrinsic cellular resistance may be inhibiting the proteasome. | Include a positive control for proteasome activity (e.g., treatment with a known proteasome inhibitor like MG132 should block degradation). |
Visualizations
Caption: Mechanism of action of this compound, a PROTAC targeting EZH2 for degradation.
Caption: Experimental workflow for determining the degradation kinetics of this compound.
References
Addressing variability in experimental results with NUCC-0226272
Welcome to the technical support center for NUCC-0226272, a potent proteolysis-targeting chimera (PROTAC) for the degradation of Enhancer of Zeste Homolog 2 (EZH2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to address variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC designed to specifically target EZH2 for degradation.[1][2] As a bifunctional molecule, it simultaneously binds to EZH2 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of EZH2, marking it for degradation by the proteasome. This targeted degradation leads to a reduction in EZH2 protein levels, which in turn inhibits its methyltransferase activity and downstream signaling pathways implicated in cancer cell proliferation.[3]
Q2: What are the recommended cell lines and starting concentrations for this compound?
A2: this compound has shown anti-proliferative effects in prostate cancer cell lines such as LNCaP and 22Rv1 at a concentration range of 0.01-10 μM over 5 days.[3] Strong degradation of EZH2 has been observed in C4-2B cells at a concentration of 10 μM over 6 days.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, a stock solution can be prepared in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][3] For in vivo studies, a suspended solution can be prepared, but it should be made fresh on the day of use.[3] If precipitation occurs during preparation, sonication or gentle heating may be used to aid dissolution.[3]
Q4: What are the downstream effects of EZH2 degradation by this compound?
A4: Degradation of EZH2 by this compound leads to a reduction in the PRC2 component SUZ12 and decreased levels of H3K27me3 in cells.[3] This can impact the expression of various genes involved in cell cycle regulation and apoptosis. EZH2 is known to be involved in several cancer-related signaling pathways, and its degradation can lead to the suppression of these pathways.
Troubleshooting Guide
Variability in experimental results when using PROTACs like this compound can arise from several factors. This guide provides a structured approach to troubleshoot common issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No EZH2 Degradation | Suboptimal Concentration: The concentration of this compound may be too low or too high (leading to the "hook effect"). | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 25 µM) to determine the optimal concentration for your cell line. |
| Inappropriate Incubation Time: The treatment duration may be too short to observe significant degradation. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time. | |
| Low E3 Ligase Expression: The specific E3 ligase recruited by this compound may have low expression in your cell line. | Verify the expression of the relevant E3 ligase (e.g., VHL or CRBN, depending on the specific recruiter for this compound) in your cell line using Western blot or qPCR. | |
| Compound Instability/Solubility: this compound may have degraded or precipitated out of solution. | Prepare fresh working solutions for each experiment. Ensure complete dissolution of the compound; gentle warming or sonication can be used if necessary.[3] Visually inspect the media for any precipitates. | |
| Cell Health and Confluency: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during treatment. | |
| High Cell Toxicity | Concentration Too High: The concentration of this compound may be cytotoxic to the cells. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (IC50) and use concentrations below this for degradation experiments. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture media is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Variability in Anti-Proliferative Effects | Differences in Assay Conditions: Inconsistent cell seeding density, incubation times, or assay reagents can lead to variable results. | Standardize your cell viability assay protocol, including cell seeding density and reagent preparation. |
| Cell Line-Specific Responses: Different cell lines can exhibit varying sensitivity to EZH2 degradation. | Characterize the response of each cell line to this compound independently. | |
| Unexpected Western Blot Results | Poor Antibody Quality: The primary or secondary antibodies may not be specific or sensitive enough. | Use validated antibodies for EZH2 and your loading control. Optimize antibody concentrations and incubation times. |
| Issues with Protein Transfer: Inefficient transfer of proteins from the gel to the membrane can lead to weak or no signal. | Ensure proper assembly of the transfer stack and optimize transfer conditions (time and voltage). | |
| High Background: Non-specific antibody binding can obscure the target protein band. | Optimize blocking conditions (e.g., type of blocking buffer, duration) and washing steps. |
Experimental Protocols
Protocol 1: Western Blot for EZH2 Degradation
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined incubation time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize EZH2 levels to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
3. MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
Visualizations
EZH2 Signaling Pathway
Caption: Simplified EZH2 signaling pathway in cancer and the mechanism of action of this compound.
Experimental Workflow for Troubleshooting Inconsistent EZH2 Degradation
Caption: A logical workflow to troubleshoot inconsistent EZH2 degradation when using this compound.
References
Refining NUCC-0226272 treatment duration for optimal outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of NUCC-0226272, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC that selectively targets the EZH2 protein for degradation.[1][2] As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is often dysregulated in cancer. This compound functions by simultaneously binding to EZH2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. This degradation of EZH2 leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and subsequent anti-proliferative effects in cancer cells.[1]
Q2: What are the key differences between a PROTAC like this compound and a traditional EZH2 inhibitor?
A2: Traditional EZH2 inhibitors block the catalytic activity of the EZH2 methyltransferase. In contrast, this compound induces the complete degradation of the EZH2 protein. This can offer several advantages, including the potential to overcome resistance mechanisms associated with inhibitor binding site mutations and to eliminate both the catalytic and non-catalytic functions of EZH2.
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated anti-proliferative effects in LNCaP and 22Rv1 prostate cancer cell lines.[1] It has also been shown to induce strong degradation of EZH2 in the C4-2B prostate cancer cell line.[1]
Q4: What is a typical concentration range and treatment duration for this compound?
A4: Based on available data, a concentration range of 0.01-10 µM for 5 days has been used to observe anti-proliferative effects.[1] For EZH2 degradation, a concentration of 10 µM for 6 days has been shown to be effective.[1] However, the optimal concentration and duration are highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your system.
II. Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that this data is based on initial findings and should be used as a starting point for experimental design.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Concentration Range (µM) | Treatment Duration | Observed Effect |
| LNCaP | 0.01 - 10 | 5 days | Anti-proliferative |
| 22Rv1 | 0.01 - 10 | 5 days | Anti-proliferative |
Table 2: EZH2 Degradation Profile of this compound
| Cell Line | Concentration (µM) | Treatment Duration | Observed Effect |
| C4-2B | 10 | 6 days | Strong EZH2 degradation, reduction of SUZ12, and reduced H3K27me3 levels |
III. Experimental Protocols
A. Protocol for Determining Optimal Concentration (Dose-Response)
This protocol outlines a general method for assessing the dose-dependent effects of this compound on cell viability and EZH2 degradation.
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.001 µM to 100 µM. Include a DMSO-only vehicle control.
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 72 hours).
-
Assessment of Cell Viability:
-
Use a standard cell viability assay such as MTT, MTS, or a resazurin-based assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
-
Assessment of EZH2 Degradation (Western Blot):
-
Plate cells in a 6-well plate and treat with a similar range of this compound concentrations.
-
After the incubation period, lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against EZH2 and a loading control (e.g., GAPDH or β-actin).
-
Use an appropriate secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the concentration-dependent degradation of EZH2.
-
B. Protocol for Determining Optimal Treatment Duration (Time-Course)
This protocol helps to determine the kinetics of EZH2 degradation and the subsequent effects on cell viability.
-
Cell Seeding: Plate cells in multiple plates (e.g., 6-well or 96-well) to allow for harvesting at different time points.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response experiment, e.g., 1-10 µM).
-
Time Points: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48, 72, 96, and 120 hours) post-treatment.
-
Analysis:
-
For each time point, perform a cell viability assay and a Western blot for EZH2 as described in the dose-response protocol.
-
Plot the cell viability and EZH2 protein levels as a function of time to understand the temporal relationship between EZH2 degradation and the anti-proliferative response.
-
IV. Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak EZH2 degradation | 1. Suboptimal concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range. |
| 2. Insufficient treatment time: The incubation time may be too short to observe degradation. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| 3. Low E3 ligase expression: The E3 ligase recruited by this compound may not be sufficiently expressed in the cell line. | Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) by Western blot or qPCR. | |
| 4. "Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. | Test a broader range of concentrations, including lower concentrations, to see if a bell-shaped dose-response curve is observed. | |
| 5. Poor cell permeability: The compound may not be efficiently entering the cells. | While difficult to modify the compound, ensure proper solubilization and consider using alternative delivery methods if available. | |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. | Ensure a single-cell suspension and proper mixing before plating. |
| 2. Inaccurate pipetting: Errors in compound dilution or addition. | Use calibrated pipettes and be meticulous during serial dilutions. | |
| 3. Edge effects in plates: Evaporation or temperature gradients in the outer wells of the plate. | Avoid using the outermost wells of the plate for treatment conditions. Fill them with sterile PBS or medium. | |
| Cell death observed in vehicle control | 1. High DMSO concentration: DMSO can be toxic to some cell lines at higher concentrations. | Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all wells. |
| 2. Cell contamination: Bacterial or mycoplasma contamination. | Regularly test cell cultures for contamination. |
V. Visualizations
Caption: Mechanism of action of this compound.
References
Validation & Comparative
A Comparative Analysis of NUCC-0226272 and Other EZH2 Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EZH2 degrader, NUCC-0226272, with other prominent EZH2 inhibitors. This report synthesizes available preclinical data to highlight differences in mechanism, efficacy, and cellular effects, supported by detailed experimental protocols and visual representations of key signaling pathways.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression through the regulation of gene expression. Its dysregulation is implicated in a variety of malignancies, making it a compelling target for therapeutic intervention. A diverse landscape of EZH2 inhibitors has emerged, broadly categorized into small molecule inhibitors that target the enzyme's catalytic activity and proteolysis-targeting chimeras (PROTACs) that induce its degradation. This compound is a potent PROTAC that offers a distinct mechanism of action compared to traditional small molecule inhibitors.
Mechanism of Action: Inhibition vs. Degradation
Small molecule EZH2 inhibitors, such as Tazemetostat, GSK126, and CPI-1205, function by competitively binding to the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the methylation of its primary substrate, histone H3 at lysine (B10760008) 27 (H3K27). This leads to a reduction in the repressive H3K27me3 mark and subsequent reactivation of tumor suppressor genes.
In contrast, this compound is a PROTAC, a bifunctional molecule that co-opts the cell's natural protein disposal system. One end of the this compound molecule binds to EZH2, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. This degradation-based approach not only eliminates the catalytic function of EZH2 but also its non-catalytic scaffolding functions, potentially offering a more complete shutdown of EZH2-mediated oncogenic signaling.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of other EZH2 inhibitors. It is important to note that the data has been collated from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
Table 1: In Vitro Efficacy of EZH2 PROTACs/Degraders
| Compound | Type | Cell Line | DC50 (Degradation) | GI50 (Growth Inhibition) | Citation |
| This compound | PROTAC | C4-2B (Prostate) | Strong degradation at 10 µM (6 days) | - | [1] |
| This compound | PROTAC | LNCaP (Prostate) | - | Anti-proliferative effect (0.01-10 µM; 5 days) | [1] |
| This compound | PROTAC | 22Rv1 (Prostate) | - | Anti-proliferative effect (0.01-10 µM; 5 days) | [1] |
| MS177 | PROTAC | EOL-1 (Leukemia) | ~50 nM | - | [2] |
| MS1943 | Hydrophobic tag | MDA-MB-468 (Breast) | - | ~2.2 µM | [3][4] |
| MS8847 | PROTAC | EOL-1 (Leukemia) | 34.4 nM | 0.11 µM | [5] |
| MS8847 | PROTAC | MV4;11 (Leukemia) | - | 0.17 µM | [5] |
| MS8847 | PROTAC | RS4;11 (Leukemia) | - | 0.41 µM | [5] |
| MS8847 | PROTAC | BT549 (Breast) | - | 1.45 µM | [5] |
| MS8847 | PROTAC | MDA-MB-468 (Breast) | - | 0.45 µM | [5] |
Table 2: In Vitro Efficacy of Small Molecule EZH2 Inhibitors
| Compound | Type | Assay | IC50 (Inhibition) | Citation |
| Tazemetostat (EPZ-6438) | Small Molecule | Biochemical (WT EZH2) | 2.5 nM (Ki) | [6] |
| Tazemetostat (EPZ-6438) | Small Molecule | Cellular (H3K27me3) | 2-90 nM | [6] |
| GSK126 | Small Molecule | Biochemical | - | [7] |
| CPI-1205 | Small Molecule | Biochemical (WT EZH2) | 2.2 nM | [6] |
| CPI-1205 | Small Molecule | Biochemical (Mutant EZH2) | 3.1 nM | [6] |
| CPI-1205 | Small Molecule | Cellular (H3K27me3) | 32 nM | [6] |
Experimental Protocols
Western Blot for EZH2 Degradation and H3K27me3 Inhibition
Objective: To assess the ability of EZH2 inhibitors to induce EZH2 degradation and inhibit the methylation of H3K27.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., C4-2B, LNCaP for prostate cancer) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other EZH2 inhibitors for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
Histone Extraction (for H3K27me3 analysis):
-
Harvest cells and wash with PBS.
-
Lyse the cells in a hypotonic buffer on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C with rotation to extract histones.[8]
-
Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).[8]
-
Wash the histone pellet with ice-cold acetone (B3395972) and air-dry.[8]
-
Resuspend the histone pellet in sterile water.
-
-
Whole-Cell Lysate Preparation (for EZH2 analysis):
-
Harvest cells and wash with PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the whole-cell lysate.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts and whole-cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a higher percentage gel (e.g., 15%) is recommended.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for EZH2 (e.g., from Cell Signaling Technology or Proteintech)[9][10], H3K27me3, and a loading control (e.g., total Histone H3 for histone blots, β-actin or GAPDH for whole-cell lysates) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of EZH2 and H3K27me3 to the respective loading controls.
Cell Viability (MTT) Assay
Objective: To determine the anti-proliferative effect of EZH2 inhibitors on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[11][12][13][14][15]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other EZH2 inhibitors for a specified duration (e.g., 5 days).[11][12][13][14][15] Include a vehicle-treated control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11][12][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11][12][13]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (the concentration that causes 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagrams
EZH2 is implicated in the regulation of several critical oncogenic signaling pathways. The following diagrams illustrate the role of EZH2 in these pathways.
Caption: Mechanism of action of this compound, an EZH2-targeting PROTAC.
Caption: EZH2's role in key oncogenic signaling pathways.
Caption: Workflow for comparing EZH2 inhibitors.
Conclusion
This compound, as an EZH2-targeting PROTAC, represents a novel and promising strategy for targeting EZH2-dependent cancers. Its degradation-based mechanism offers potential advantages over traditional catalytic inhibitors by eliminating both the enzymatic and non-enzymatic functions of EZH2. The preclinical data, although limited in direct comparative studies, suggests potent anti-proliferative and EZH2-degrading activity. Further head-to-head studies with a broader range of EZH2 inhibitors, including other PROTACs and small molecules, are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting such comparative studies in the field of EZH2-targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone Extraction Kit | Proteintech [ptglab.com]
- 9. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. EZH2 antibody (66476-1-Ig) | Proteintech [ptglab.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of NUCC-0226272 and Other EZH2-Targeting PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of Novel EZH2 PROTAC Degraders
The targeted degradation of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in various cancers, represents a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by inducing the ubiquitination and subsequent proteasomal degradation of EZH2. This guide provides a comparative overview of the efficacy of NUCC-0226272, a potent EZH2 PROTAC degrader, alongside other notable EZH2-targeting PROTACs, supported by available experimental data.
Mechanism of Action: EZH2 Degradation via the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (in this case, EZH2) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional small molecule inhibitors that only block the catalytic activity of the target protein.
Caption: PROTAC-mediated degradation of EZH2.
Comparative Efficacy of EZH2 PROTAC Degraders
The following tables summarize the available quantitative data for this compound and other prominent EZH2 PROTAC degraders. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines and treatment durations.
EZH2 Degradation Potency
| PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) | E3 Ligase Recruited |
| This compound | N/A | Strong degradation at 10,000 nM[1] | C4-2B | 144 | Not Specified |
| MS8847 | 34.4[2] | >95 | EOL-1 | 24 | VHL |
| MS8815 | 140[3][4] | >90 | MDA-MB-453 | 48 | VHL |
| MS177 | ~200 | >90 | MV4;11 | 24 | CRBN |
| MS1943 | N/A | >90 at 5,000 nM | MDA-MB-468 | 48 | Not a traditional PROTAC (hydrophobic tag) |
| U3i | N/A | >90 at 1,000 nM | MDA-MB-231 | 48 | CRBN |
| YM281 | N/A | Potent degradation | Lymphoma cells | 24-48 | VHL |
N/A: Data not available in the public domain.
Anti-proliferative Activity
| PROTAC | IC50/GI50 (µM) | Cell Line | Treatment Time (days) |
| This compound | Anti-proliferative effect observed at 0.01-10 µM[1] | LNCaP, 22Rv1 | 5 |
| MS8847 | 0.11 | EOL-1 | 5 |
| MS8815 | 1.7 - 2.3 | BT549, MDA-MB-468, SUM159, MDA-MB-453 | 5 |
| MS177 | <2 | MLL-r leukemia cells | 4 |
| MS1943 | 2.2 | MDA-MB-468 | 3 |
| U3i | 0.57 | MDA-MB-231 | N/A |
| YM281 | 2.9 - 3.3 | BT549, MDA-MB-468, SUM159 | 5 |
N/A: Data not available in the public domain.
While specific DC50 and Dmax values for this compound are not publicly available, existing data indicates its potent activity. In C4-2B prostate cancer cells, this compound demonstrated strong degradation of EZH2 at a concentration of 10 µM after 6 days of treatment[1]. Furthermore, it exhibited anti-proliferative effects in LNCaP and 22Rv1 prostate cancer cell lines at concentrations ranging from 0.01 to 10 µM over a 5-day period[1].
In comparison, other degraders like MS8847 show remarkable potency with a DC50 in the nanomolar range in acute myeloid leukemia cells. MS8815 and MS177 also demonstrate potent degradation and anti-proliferative effects in various cancer cell lines. It is crucial to consider the specific cellular context and the E3 ligase recruited by each PROTAC when evaluating their efficacy.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used to evaluate PROTAC efficacy.
Western Blot for EZH2 Degradation
This protocol is a standard method for quantifying the reduction of EZH2 protein levels following PROTAC treatment.
Caption: Western Blot experimental workflow.
Protocol Details:
-
Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for EZH2, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. EZH2 levels are normalized to a loading control (e.g., GAPDH or β-actin). DC50 and Dmax values are calculated from the dose-response curves.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Caption: CellTiter-Glo® assay workflow.
Protocol Details:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plates for the desired period (e.g., 72 to 120 hours).
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 or GI50 values are calculated from the dose-response curves.
Conclusion
This compound is a potent EZH2 PROTAC degrader that demonstrates significant EZH2 degradation and anti-proliferative activity in prostate cancer cell lines[1]. While a direct quantitative comparison with other leading EZH2 degraders is currently limited by the lack of publicly available DC50 and Dmax values for this compound, the existing data positions it as a valuable tool for cancer research. Other degraders such as MS8847, MS8815, and MS177 have shown impressive potency in various cancer models, highlighting the therapeutic potential of this drug modality. Further studies providing a head-to-head comparison of these degraders under standardized experimental conditions will be crucial for a more definitive assessment of their relative efficacy and for guiding future drug development efforts in the field of targeted protein degradation.
References
Validating the Specificity of NUCC-0226272 for EZH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NUCC-0226272, a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Enhancer of Zeste Homolog 2 (EZH2), against established small-molecule catalytic inhibitors of EZH2. By presenting key experimental data and detailed protocols, this document serves as a resource for validating the specificity and performance of novel EZH2-targeting compounds.
Introduction to EZH2 and a New Modality of Inhibition
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1] The PRC2 complex, which also includes essential subunits like EED and SUZ12, mediates gene silencing by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression. Dysregulation and overexpression of EZH2 are implicated in the progression of numerous cancers, making it a prime therapeutic target.
Traditional therapeutic strategies have focused on small-molecule inhibitors such as GSK126 and Tazemetostat (EPZ-6438), which competitively block the S-adenosylmethionine (SAM) binding site of EZH2, thereby inhibiting its catalytic activity.[2][3] this compound represents a distinct modality, operating as a PROTAC to induce the degradation of the EZH2 protein itself.[4][5][6][7] This guide compares the specificity of this compound with leading catalytic inhibitors, providing the data and methods necessary for rigorous evaluation.
Comparative Analysis of EZH2-Targeting Compounds
The specificity of an EZH2-targeting compound is critical. A highly specific compound will primarily affect EZH2, minimizing off-target effects that could lead to toxicity or confound experimental results. Key parameters for comparison include the half-maximal inhibitory concentration (IC50) against EZH2, the selectivity over the closely related homolog EZH1, and effects on other methyltransferases. For a PROTAC like this compound, the primary measure of potency is the half-maximal degradation concentration (DC50).
While specific DC50 and comprehensive selectivity panel data for this compound are not publicly available, it is described as a potent degrader of EZH2.[4][5] Studies show that treatment with this compound leads to a strong reduction in EZH2 protein levels, a corresponding decrease in the PRC2 component SUZ12, and diminished global H3K27me3 levels.[5]
The following table summarizes the biochemical potency and selectivity of widely used EZH2 catalytic inhibitors.
| Compound | Mechanism of Action | EZH2 IC50 | EZH1 IC50 | Selectivity (EZH1/EZH2 Fold-Increase) | Selectivity over other HMTs |
| This compound | PROTAC-mediated Degradation | N/A (Potent Degrader)[4][5] | Not Available | Not Available | Not Available |
| GSK126 | Catalytic Inhibition (SAM-competitive) | 9.9 nM[8] | 680 nM[8] | ~69x | >1000x[9] |
| Tazemetostat (EPZ-6438) | Catalytic Inhibition (SAM-competitive) | 11-16 nM[10] | 392 nM[10] | ~35x[1][11] | >4500x[2] |
| UNC1999 | Catalytic Inhibition (SAM-competitive) | <10 nM[12][13] | 45 nM[12][13][14] | ~10x[14] | >10,000x[14] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental process is crucial for understanding inhibitor function and validation.
Caption: The PRC2 complex methylates Histone H3, leading to gene repression.
Caption: Workflow for validating the specificity of novel EZH2 inhibitors.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are protocols for key assays used to validate EZH2 inhibitor specificity.
Biochemical Histone Methyltransferase (HMT) Assay
This assay quantitatively measures the enzymatic activity of the PRC2 complex and the potency of an inhibitor (IC50).
Materials:
-
Recombinant 5-component PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2)
-
Histone H3 peptide (e.g., residues 21-44) or core histone proteins as substrate
-
S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM) as a methyl donor
-
Assay Buffer (e.g., 20 mM Tris pH 8.0, 0.5 mM DTT, 0.01% Triton X-100)
-
Test compounds (e.g., this compound alternatives) serially diluted in DMSO
-
Scintillation fluid and microplates
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex, histone substrate, and assay buffer.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Initiate the reaction by adding radiolabeled SAM to each well.
-
Incubate the plate at 30°C or 37°C for a defined period (e.g., 1-2 hours).[15][16]
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated histone substrate.
-
Wash the filter plate to remove unincorporated radiolabeled SAM.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Quantification by Western Blot
This assay confirms that the compound engages EZH2 in a cellular context, leading to a reduction in its specific histone mark, H3K27me3.
Materials:
-
Cancer cell line of interest (e.g., prostate or lymphoma cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes (0.2 µm pore size is recommended for histones).[17]
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to attach. Treat cells with various concentrations of the test compound for 72-96 hours.
-
Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.[18]
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 15-20 µg) in sample buffer and separate them on an SDS-PAGE gel.[17]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the dose-dependent reduction in the histone mark.
Cell Proliferation and Viability Assay
This assay measures the functional consequence of EZH2 inhibition or degradation on cancer cell growth.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds
-
96-well plates
-
Viability reagent (e.g., alamarBlue, MTT, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 1,500 - 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[18]
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for an extended period, typically 5 to 7 days, to allow for effects on proliferation to manifest.[5][19]
-
Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Normalize the results to the DMSO control to calculate the percent viability for each concentration. Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 3004503-12-9 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Methyltransferase Assay in vitro [en.bio-protocol.org]
- 16. Histone Methyltransferase Assay in vitro [bio-protocol.org]
- 17. news-medical.net [news-medical.net]
- 18. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of EZH2 Degraders: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise selectivity of targeted protein degraders is paramount. This guide provides a comparative analysis of the cross-reactivity of EZH2-targeting PROTACs (Proteolysis Targeting Chimeras), using available data from analogous compounds to infer the expected selectivity profile of molecules like NUCC-0226272. While specific cross-reactivity data for this compound is not publicly available, the analysis of similar EZH2 degraders offers valuable insights into their performance against other histone methyltransferases.
Histone methyltransferases (HMTs) are a critical class of enzymes involved in epigenetic regulation, and their dysregulation is implicated in various cancers. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a prominent therapeutic target. This compound is a potent PROTAC designed to induce the degradation of EZH2.[1][2][3] The primary mechanism of such degraders involves hijacking the cell's ubiquitin-proteasome system to specifically eliminate the target protein. However, off-target effects due to cross-reactivity with other HMTs can lead to unintended consequences, underscoring the need for thorough selectivity profiling.
Comparative Selectivity of EZH2 Degraders
To illustrate the expected selectivity of a targeted EZH2 degrader, this guide presents data from studies on similar molecules, MS177 and MS8847. These compounds, like this compound, are designed to target EZH2 for degradation. The following table summarizes the inhibitory activity of these representative EZH2 degraders against a panel of other histone methyltransferases.
| Histone Methyltransferase | MS177 (% Inhibition at 10 µM) | MS8847 (% Inhibition at 10 µM) |
| EZH2 | ~100% | ~100% |
| EZH1 | High Inhibition | Not Degraded |
| ASH1L | <10% | <10% |
| CARM1 (PRMT4) | <10% | <10% |
| DOT1L | <10% | <10% |
| G9a (EHMT2) | <10% | <10% |
| GLP (EHMT1) | <10% | <10% |
| MLL1 | <10% | <10% |
| MLL2 | <10% | <10% |
| MLL3 | <10% | <10% |
| MLL4 | <10% | <10% |
| NSD1 | <10% | <10% |
| NSD2 | <10% | <10% |
| NSD3 | <10% | <10% |
| PRMT1 | <10% | <10% |
| PRMT3 | <10% | <10% |
| PRMT5 | <10% | <10% |
| PRMT6 | <10% | <10% |
| PRMT8 | <10% | <10% |
| SETD2 | <10% | <10% |
| SETD7 | <10% | <10% |
| SETD8 | <10% | <10% |
| SMYD2 | <10% | <10% |
| SMYD3 | <10% | <10% |
| SUV39H1 | <10% | <10% |
| SUV39H2 | <10% | <10% |
Note: Data for MS177 and MS8847 is sourced from publicly available research and is presented here as a representative example of EZH2 degrader selectivity.
The data clearly demonstrates that these EZH2 degraders exhibit high selectivity for EZH2, with minimal to no inhibitory activity against a broad panel of other histone methyltransferases at a concentration of 10 µM. A notable exception is the high inhibition of EZH1 by MS177, which is a closely related homolog of EZH2. However, MS8847 was reported to not degrade EZH1, indicating that selectivity between these two homologs can be achieved. This high degree of selectivity is a critical feature for minimizing off-target effects and enhancing the therapeutic window of such compounds.
Experimental Protocols
The cross-reactivity and selectivity of histone methyltransferase inhibitors and degraders are typically evaluated using biochemical assays. A common method is the radiometric methyltransferase assay.
Radiometric Methyltransferase Assay Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific histone methyltransferase being tested, a histone substrate (e.g., recombinant histones or peptides), and a radiolabeled methyl donor, typically S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Compound Incubation: The test compound (e.g., this compound or other degraders) at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also run in parallel.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a set period at an optimal temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a quenching buffer.
-
Detection of Methylation: The radiolabeled methylated histone product is captured, typically on a filter membrane. Unincorporated [³H]-SAM is washed away.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control.
This method allows for a direct measurement of the enzymatic activity of the histone methyltransferase and the inhibitory effect of the compound. To assess selectivity, the compound is tested against a wide panel of different histone methyltransferases.
Visualizing the Pathways and Processes
To better understand the context of EZH2-targeted therapy and the experimental workflow for assessing cross-reactivity, the following diagrams are provided.
Caption: EZH2 signaling and PROTAC-mediated degradation pathway.
References
Replicating Anti-Proliferative Effects of NUCC-0226272: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of NUCC-0226272, a potent Proteolysis Targeting Chimera (PROTAC) that targets the Enhancer of Zeste Homolog 2 (EZH2) for degradation, against other EZH2 inhibitors. The information presented herein is intended to assist researchers in replicating and expanding upon published findings regarding the anti-cancer properties of these compounds.
Executive Summary
EZH2, a histone methyltransferase, is a key component of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic silencing. Its dysregulation is implicated in the progression of various cancers, making it a prime therapeutic target. This compound is a novel PROTAC designed to induce the degradation of EZH2, offering a distinct mechanism of action compared to traditional small molecule inhibitors that only block its catalytic activity. This guide outlines the anti-proliferative effects of this compound in prostate cancer cell lines and compares its performance with established EZH2 inhibitors such as Tazemetostat and GSK126.
Comparative Anti-Proliferative Activity
The following table summarizes the reported anti-proliferative activity (IC50 values) of this compound and alternative EZH2 inhibitors in the androgen-sensitive (LNCaP) and castration-resistant (22Rv1) prostate cancer cell lines. It is important to note that direct head-to-head comparative studies with this compound are limited, and the data presented is compiled from various sources.
| Compound | Mechanism of Action | LNCaP IC50 (µM) | 22Rv1 IC50 (µM) | Reference |
| This compound | EZH2 PROTAC Degrader | 0.01 - 10 | 0.01 - 10 | [1] |
| Tazemetostat (EPZ-6438) | EZH2 Catalytic Inhibitor | Responded to 5 µM | Modest to no response at 5 µM | [2] |
| GSK126 | EZH2 Catalytic Inhibitor | Synergistic effect with metformin (B114582) | Synergistic effect with metformin | [3] |
| Metformin + GSK126 | EZH2 Inhibitor Combination | Stronger inhibition than single agents | Stronger inhibition than single agents | [3] |
Note: The provided data for this compound indicates a range of effective concentrations rather than a specific IC50 value.[1] Further studies are required to determine the precise IC50 values in these cell lines. For Tazemetostat, a specific IC50 was not provided, but the differential response at 5 µM is noted.[2] GSK126 data is presented in the context of a synergistic combination with metformin.[3]
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for key experiments are provided below.
Cell Culture
LNCaP and 22Rv1 prostate cancer cell lines can be obtained from the American Type Culture Collection (ATCC).
-
LNCaP cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
22Rv1 cells should be cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. All cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Anti-Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
96-well plates
-
LNCaP and 22Rv1 cells
-
Complete culture medium
-
This compound and other test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired period (e.g., 5 days for this compound).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis for EZH2 and H3K27me3
Western blotting is used to detect the levels of specific proteins in a sample. This protocol is designed to assess the degradation of EZH2 and the reduction of its catalytic product, H3K27me3.
Materials:
-
6-well plates
-
LNCaP and 22Rv1 cells
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compounds at the desired concentrations and for the specified duration (e.g., 10 µM this compound for 6 days).[1]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams are provided.
Caption: EZH2 Signaling Pathway and Points of Intervention.
Caption: General Experimental Workflow for Compound Evaluation.
References
Independent Validation of NUCC-0226272's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of NUCC-0226272, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Enhancer of Zeste Homolog 2 (EZH2), with alternative EZH2 inhibitors. The following sections detail the mechanism of action, comparative performance data, and experimental protocols for independent validation.
Introduction to EZH2 Targeting
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
Traditional approaches to targeting EZH2 have focused on small molecule inhibitors that block its catalytic activity. However, these inhibitors do not address the non-catalytic functions of EZH2, which can also contribute to cancer progression. PROTACs, such as this compound, offer an alternative strategy by inducing the targeted degradation of the EZH2 protein, thereby eliminating both its catalytic and non-catalytic scaffolding functions.
Mechanism of Action: PROTAC-mediated Degradation vs. Catalytic Inhibition
This compound , as a PROTAC, functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule with one end binding to EZH2 and the other end recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. This degradation mechanism leads to a reduction in the total cellular levels of EZH2, its associated PRC2 complex component SUZ12, and consequently, a decrease in H3K27me3 levels.[1]
In contrast, catalytic inhibitors like Tazemetostat, UNC1999, and GSK126, bind to the active site of EZH2, preventing it from methylating H3K27. While effective at reducing H3K27me3 levels, these inhibitors leave the EZH2 protein intact, allowing it to potentially exert non-catalytic functions.
Below are diagrams illustrating these distinct mechanisms of action.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and alternative EZH2-targeting compounds. This data is essential for comparing their potency and efficacy.
Table 1: EZH2 PROTAC Degraders
| Compound | Target | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| This compound | EZH2 | Undisclosed | Potent degradation at 10 µM | C4-2B | [1] |
| MS8847 | EZH2 | VHL | 34.4 nM | EOL-1 | [2][3] |
| E7 | EZH2 | CRBN | Not specified | Various cancer cells | [4] |
| MS177 | EZH2 | CRBN | Not specified | Leukemia cells | [5] |
Table 2: EZH2 Catalytic Inhibitors
| Compound | Target(s) | IC50 | Assay Type | Reference |
| Tazemetostat | EZH2 | 11 nM | Cell-free | [6][7][8] |
| UNC1999 | EZH2/EZH1 | 2 nM (EZH2), 45 nM (EZH1) | Cell-free | [9][10][11][12] |
| GSK126 | EZH2 | 9.9 nM | Cell-free | [13][14][15][16][17] |
Experimental Protocols for Independent Validation
To independently validate the mechanism of action of this compound, a series of key experiments should be performed. The following are detailed protocols for these assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. UNC1999 | Structural Genomics Consortium [thesgc.org]
- 12. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NUCC-0226272: A Comparative Analysis Against Standard-of-Care Treatments for Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel EZH2-targeting PROTAC, NUCC-0226272, against current standard-of-care treatments for metastatic castration-resistant prostate cancer (mCRPC), namely the androgen receptor inhibitor enzalutamide (B1683756) and the chemotherapeutic agent docetaxel. This analysis is based on available preclinical data and is intended to offer an objective overview for research and development purposes.
Executive Summary
This compound is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in advanced prostate cancer. Preclinical evidence indicates that this compound exhibits anti-proliferative effects in prostate cancer cell lines. This guide benchmarks these effects against the established mCRPC therapies, enzalutamide and docetaxel, by comparing their half-maximal inhibitory concentrations (IC50) in relevant cancer cell models. The distinct mechanism of action of this compound as a protein degrader, rather than a conventional inhibitor, presents a promising avenue for overcoming resistance mechanisms that can develop with standard therapies.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the anti-proliferative activity of this compound and the standard-of-care treatments in key prostate cancer cell lines. It is important to note that the data for this compound is currently limited to a qualitative description of its anti-proliferative effect. The IC50 values for the standard-of-care drugs are compiled from various studies and are presented as a range to reflect the variability in experimental conditions.
Table 1: Comparison of Anti-Proliferative Activity in Prostate Cancer Cell Lines
| Compound | Target | Mechanism of Action | LNCaP Cell Line | 22Rv1 Cell Line |
| This compound | EZH2 | Protein Degradation (PROTAC) | Anti-proliferative effect observed (0.01-10 µM; 5 days)[1] | Anti-proliferative effect observed (0.01-10 µM; 5 days)[1] |
| Enzalutamide | Androgen Receptor | Inhibition | IC50: ~4.05 - 5.6 µM | IC50: >80 µM (Resistant) |
| Docetaxel | Microtubules | Inhibition of Depolymerization | IC50: ~0.78 - 1.06 nM | IC50: ~1.26 - 4.0 nM |
Table 2: EZH2 Degradation Profile of this compound
| Cell Line | Concentration | Treatment Duration | Observed Effect |
| C4-2B | 10 µM | 6 days | Strong degradation of EZH2, reduction of SUZ12, and reduced H3K27me3 levels[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of EZH2-mediated gene silencing and this compound-induced degradation.
Caption: General experimental workflow for in vitro compound evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (LNCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compound (this compound, enzalutamide, or docetaxel) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 5 days for this compound).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: C4-2B cells are treated with the test compound (e.g., 10 µM this compound) or vehicle control for a specified duration (e.g., 6 days). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (EZH2, SUZ12, H3K27me3) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Conclusion
This compound represents a novel therapeutic strategy for mCRPC by inducing the degradation of EZH2. The available preclinical data suggests it has anti-proliferative activity in prostate cancer cell lines. While a direct quantitative comparison with standard-of-care treatments is currently limited by the available data for this compound, its unique mechanism of action holds the potential to address resistance to existing therapies. Further in-depth studies providing quantitative metrics such as IC50 and DC50 values, along with in vivo efficacy data, are necessary to fully elucidate the therapeutic potential of this compound in comparison to enzalutamide and docetaxel. This guide serves as a foundational document for researchers and drug development professionals to understand the current landscape and future directions for EZH2-targeting therapies in prostate cancer.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling NUCC-0226272
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with NUCC-0226272. It includes detailed personal protective equipment (PPE) requirements, handling and storage protocols, and disposal plans to ensure a safe laboratory environment.
Compound Information
This compound is a potent Proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Enhancer of zeste homolog 2 (EZH2).[1][2] It demonstrates anti-proliferative effects and is utilized in cancer research.[2][3][4]
| Identifier | Value |
| IUPAC Name | Substituted 3-amino-5-phenylbenzamide compound |
| CAS Number | 3004503-12-9 |
| Molecular Formula | Not explicitly provided in search results. |
| Molecular Weight | Not explicitly provided in search results. |
| Primary Target | EZH2 |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following PPE is mandatory when handling this compound.
| Protection Type | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Skin and Body | Impervious clothing and lab coats. |
| Respiratory | A suitable respirator should be used. |
Note: Engineering controls such as adequate ventilation and the provision of accessible safety showers and eye wash stations are also crucial.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Precautions for Safe Handling:
-
Avoid inhalation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.[5][6][7]
Conditions for Safe Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
| Storage Condition | Duration |
| Powder | -20°C |
| In solvent | -80°C (use within 6 months); -20°C (use within 1 month)[2] |
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.
Accidental Release Measures:
-
Personal Precautions: Use full personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation.[5][7]
-
Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains and water courses.[5][7]
-
Containment and Cleaning: Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of contaminated material according to disposal protocols.[5]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[5][6][7]
-
In Case of Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[6][7]
-
In Case of Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Call a physician.[6]
-
If Swallowed: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[5][7]
Disposal Plan
Dispose of this compound and its container in accordance with local, state, and federal regulations. Do not release into the environment.
Experimental Protocols and Visualizations
Signaling Pathway of this compound
This compound is a PROTAC that works by hijacking the cell's natural protein disposal system to target EZH2 for degradation. This process involves the formation of a ternary complex between this compound, an E3 ubiquitin ligase, and the target protein EZH2.
References
- 1. This compound, 3004503-12-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | EZH2降解剂 | MCE [medchemexpress.cn]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
